Bisphenol AP-d5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H18O2 |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol |
InChI |
InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D |
InChI Key |
VOWWYDCFAISREI-VIQYUKPQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Bisphenol AP-d5: Physical, Chemical, and Analytical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Bisphenol AP-d5 (BPA-d5), a deuterated analog of Bisphenol AP (BPA). This document details its role as an internal standard in analytical methodologies, outlines relevant experimental protocols for its use, and furnishes essential safety information. The data is presented to support its application in research, particularly in studies involving the quantification of bisphenol analogs.
Core Physical and Chemical Properties
This compound is a stable, isotopically labeled form of Bisphenol AP, where five hydrogen atoms on one of the phenyl rings have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analytical methods, as it is chemically identical to the parent compound but has a distinct mass.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol | [1] |
| Molecular Formula | C₂₀H₁₃D₅O₂ | [2] |
| Molecular Weight | 295.39 g/mol | [2] |
| Exact Mass | 295.162063542 Da | [1] |
| CAS Number | 2469555-57-3 | [2] |
| Appearance | White to off-white solid | Inferred from Bisphenol AP |
| Melting Point | 188-191 °C (for non-deuterated Bisphenol AP) | |
| Solubility | Soluble in most common organic solvents; very poor solubility in water (for non-deuterated Bisphenol A). Soluble in methanol. | |
| Storage | Store at room temperature away from light and moisture. |
Table 2: Key Identifiers for this compound
| Identifier | Value | Source |
| InChI | InChI=1S/C20H18O2/c1-20(15-5-3-2-4-6-15,16-7-11-18(21)12-8-16)17-9-13-19(22)14-10-17/h2-14,21-22H,1H3/i2D,3D,4D,5D,6D | |
| InChIKey | VOWWYDCFAISREI-VIQYUKPQSA-N | |
| SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)[2H])[2H] | |
| PubChem CID | 139026124 |
Safety and Handling
Table 3: GHS Hazard Information for Related Compounds (Bisphenol A)
| Hazard Class | Hazard Statement | GHS Pictogram |
| Eye Irritation | H318: Causes serious eye damage. | Danger |
| Skin Sensitization | H317: May cause an allergic skin reaction. | Warning |
| Reproductive Toxicity | H360: May damage fertility or the unborn child. | Danger |
| Respiratory Irritation | H335: May cause respiratory irritation. | Warning |
| Aquatic Hazard | H410: Very toxic to aquatic life with long lasting effects. | Warning |
Note: This data is for Bisphenol A and should be used as a reference for handling this compound. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Precautionary Statements for Handling (based on Bisphenol A):
-
P201: Obtain special instructions before use.
-
P261: Avoid breathing dust.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Experimental Protocols
This compound is primarily used as an internal standard for the quantification of Bisphenol AP and other bisphenol analogs in various biological and environmental matrices. The following is a synthesized experimental protocol for the analysis of bisphenols in human urine using LC-MS/MS, based on established methodologies.
Protocol: Quantification of Bisphenols in Human Urine using LC-MS/MS with this compound as an Internal Standard
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Bisphenol standards (for calibration curve)
-
Human urine samples
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Ammonium acetate buffer (1M, pH 6.5)
-
Glacial acetic acid
-
Methyl tert-butyl ether (MtBE) or Ethyl acetate/Hexane mixture
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Sample Preparation and Enzymatic Hydrolysis:
-
To 100 µL of human urine in a polypropylene microtube, add 10 µL of the this compound internal standard working solution.
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme mixture in ammonium acetate buffer.
-
Incubate the mixture at 37°C for 90 minutes with gentle shaking to deconjugate the bisphenol glucuronides.
3. Liquid-Liquid Extraction:
-
After incubation, acidify the sample by adding 5 µL of glacial acetic acid.
-
Add 1 mL of MtBE, vortex for 30 seconds at 2000 rpm for extraction.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean HPLC vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Derivatization (Optional, but can improve sensitivity):
-
To the dried extract, add 75 µL of dansyl chloride solution (2 mg/mL in acetone) and 75 µL of sodium bicarbonate buffer (100 mM, pH 9).
-
Cap the vial tightly and heat at 65°C for 15 minutes.
-
Transfer the resulting mixture to an HPLC insert for analysis.
5. LC-MS/MS Analysis:
-
Reconstitute the dried extract (if not derivatized) in a suitable volume of the initial mobile phase.
-
Inject an appropriate volume (e.g., 10 µL) onto a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Set the mass spectrometer to operate in negative ion mode using electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for each bisphenol analog and for this compound.
6. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the concentration of the standards.
-
Determine the concentration of the bisphenols in the urine samples from the calibration curve.
Visualizations
As this compound is primarily an analytical tool, a signaling pathway diagram is not applicable. Instead, the following diagrams illustrate the synthesis of its parent compound, Bisphenol A, and the experimental workflow for its use as an internal standard.
Caption: Synthesis of Bisphenol A via acid-catalyzed condensation of phenol and acetone.
Caption: Experimental workflow for the quantification of bisphenols in urine using an internal standard.
References
An In-depth Technical Guide to the Synthesis and Purification of Bisphenol AP-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Bisphenol AP-d5 (4,4'-(1-phenylethylidene)bis(phenol-d5)). This deuterated analog of Bisphenol AP is a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of Bisphenol AP. This document outlines a proposed synthesis route, a detailed purification protocol, and relevant data, compiled and adapted from established methods for the synthesis of analogous bisphenol compounds.
Introduction
Bisphenol AP (BPA), or 4,4'-(1-phenylethylidene)bis(phenol), is a member of the bisphenol family of chemicals. Its deuterated isotopologue, this compound, is a stable, non-radioactive labeled compound where five hydrogen atoms on one of the phenol rings are replaced with deuterium. This mass difference allows it to be used as an ideal internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Bisphenol AP in various matrices. The synthesis of this compound follows the general principle of acid-catalyzed condensation of a ketone with a phenol. In this case, acetophenone is condensed with phenol-d5.
Synthesis of this compound
The synthesis of this compound is achieved through the acid-catalyzed condensation of acetophenone with two equivalents of phenol-d5. The deuterium labeling is introduced via the use of commercially available phenol-d5.
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of Bisphenol AP and related compounds.
Materials:
-
Phenol-d5 (commercially available)
-
Acetophenone
-
n-Butyl mercaptan
-
Hydrogen chloride (gas)
-
Toluene
-
Deionized water
-
Anhydrous sodium sulfate
Equipment:
-
High-pressure reaction vessel (autoclave) equipped with a magnetic stirrer and gas inlet
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
-
Vacuum filtration setup
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, combine phenol-d5 (2.1 molar equivalents) and acetophenone (1.0 molar equivalent).
-
Catalyst Addition: Add n-butyl mercaptan (as a co-catalyst, typically a small molar percentage relative to acetophenone) to the reaction mixture.
-
Acid Catalysis: Seal the reaction vessel and introduce hydrogen chloride gas to a specified pressure.
-
Reaction Conditions: Heat the mixture to a temperature between 50-70°C with vigorous stirring. The reaction is typically carried out for 4 to 24 hours. Progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the residual HCl gas.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Add toluene and wash the organic layer sequentially with deionized water to remove any remaining acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. Recrystallization is a common and effective method for purifying bisphenols.
Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocol
Materials:
-
Crude this compound
-
Toluene (recrystallization grade)
-
Hexane (for washing, optional)
Equipment:
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Condenser
-
Ice bath
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot toluene to dissolve the solid completely. Gentle heating and stirring will facilitate dissolution.
-
Crystallization: Once fully dissolved, allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold toluene or hexane to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove any residual solvent.
Data Presentation
The following tables summarize the key parameters and expected outcomes for the synthesis and purification of this compound.
Table 1: Reactant and Catalyst Stoichiometry
| Compound | Molar Ratio | Notes |
| Acetophenone | 1.0 | Limiting reagent |
| Phenol-d5 | 2.1 | Slight excess to drive the reaction to completion |
| n-Butyl mercaptan | 0.05 - 0.1 | Co-catalyst |
| Hydrogen Chloride | Catalytic | Introduced as a gas to pressurize the reactor |
Table 2: Typical Reaction and Purification Parameters
| Parameter | Value | Unit |
| Reaction Temperature | 50 - 70 | °C |
| Reaction Time | 4 - 24 | hours |
| Recrystallization Solvent | Toluene | - |
| Expected Yield (after purification) | 70 - 85 | % |
| Expected Purity (by HPLC) | > 98 | % |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed method, based on the acid-catalyzed condensation of acetophenone and phenol-d5, is a reliable route to obtain this valuable deuterated internal standard. The purification via recrystallization is a crucial step to ensure the high purity required for analytical applications. Researchers should adapt and optimize the described protocols based on their specific laboratory conditions and available equipment. Adherence to proper safety procedures is paramount when working with the described chemicals and high-pressure equipment.
A Technical Guide to Commercially Available Bisphenol AP-d5 Standards for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of Bisphenol AP (BPAF), an emerging endocrine-disrupting chemical, is of paramount importance. The use of a stable isotope-labeled internal standard, such as Bisphenol AP-d5 (BPAF-d5), is critical for achieving reliable and precise results in analytical methodologies like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). This technical guide provides an in-depth overview of commercially available BPAF-d5 standards, their key characteristics, and a detailed experimental protocol for their application.
Commercially Available this compound Standards
A variety of chemical suppliers offer this compound for research and analytical purposes. The quality and characterization of these standards are crucial for experimental success. Below is a summary of commercially available BPAF-d5 standards. While specific lot-to-lot variability exists, this table provides a comparative overview based on currently available data. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) from the suppliers for the most accurate information.
| Supplier | Catalog Number | Product Name | Format | Purity | Isotopic Enrichment | Additional Information |
| MedchemExpress | HY-W008628S | This compound | Solid | Request CoA | Request CoA | CAS: 2469555-57-3, M.W.: 295.39, Formula: C₂₀H₁₃D₅O₂.[1][2] |
| LGC Standards | TRC-B519488 | This compound | Solid | Request CoA | Request CoA | Product of Toronto Research Chemicals. Available in 1 mg and 10 mg pack sizes. |
| A Chemtek | MSK8755D5 | This compound | Solid | >98% | Request CoA | CAS: 2469555-57-3, M.W.: 295.39, Formula: C₂₀H₁₃D₅O₂. |
| AccuStandard | BPA-AP-S-D5 | This compound | Solution | Request CoA | Request CoA | Provided as a solution in a specified solvent. |
| Chiron | 1095-d5 | This compound | Solid | Request CoA | Request CoA | Custom synthesis and standards available. |
Experimental Protocol: Quantification of Bisphenol AP in Biological Matrices using BPAF-d5 Internal Standard
This section outlines a typical experimental workflow for the extraction and quantification of Bisphenol AP from a biological matrix (e.g., plasma, urine) using BPAF-d5 as an internal standard, followed by UPLC-MS/MS analysis.
Sample Preparation (Solid-Phase Extraction - SPE)
-
Sample Pre-treatment: To 1 mL of the biological sample, add 10 µL of a 1 µg/mL BPAF-d5 internal standard solution in methanol. For urine samples, an enzymatic hydrolysis step with β-glucuronidase/sulfatase is recommended to measure total BPAF (conjugated and unconjugated).
-
Acidification: Acidify the sample to pH 4-5 with acetic acid.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, 60 mg) sequentially with 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 10-15 minutes.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).
UPLC-MS/MS Analysis
-
Chromatographic System: A high-performance UPLC system.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 30% B
-
1-5 min: Linear gradient from 30% to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 30% B
-
6.1-8 min: Equilibrate at 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bisphenol AP: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
This compound: Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
(Note: Specific MRM transitions should be optimized by infusing individual standard solutions into the mass spectrometer.)
-
-
Data Analysis: Quantify Bisphenol AP by calculating the peak area ratio of the analyte to the BPAF-d5 internal standard and comparing it to a calibration curve prepared in a matrix-matched blank.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of Bisphenol AP using BPAF-d5.
Endocrine Disrupting Signaling Pathway of Bisphenol AP
Bisphenol AP, similar to its well-studied analog Bisphenol A (BPA), is considered an endocrine-disrupting chemical. It can interfere with normal hormonal signaling pathways, primarily by interacting with estrogen receptors. The diagram below illustrates a plausible signaling pathway for Bisphenol AP's endocrine-disrupting effects.
References
A Guide to the Certificate of Analysis for Bisphenol AP-d5
This technical guide provides a detailed explanation of a typical Certificate of Analysis (CoA) for Bisphenol AP-d5, a deuterated analog of Bisphenol AP. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled standards for quantitative analysis.
Bisphenol AP (BPAP) is an analog of the well-known endocrine disruptor Bisphenol A (BPA) and is used in the manufacturing of various polymers.[1][2] Its deuterated form, this compound, serves as an excellent internal standard for analytical methods such as liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) to ensure accurate quantification of Bisphenol AP in various matrices.[1][3]
Compound Identification and Physical Properties
A Certificate of Analysis begins with the fundamental identification and physical characteristics of the compound. This section ensures the user is working with the correct molecule.
| Identifier | Value |
| Compound Name | This compound |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]phenol[4] |
| CAS Number | 2469555-57-3 |
| Molecular Formula | C₂₀H₁₃D₅O₂ |
| Molecular Weight | 295.4 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 188-191 °C (for non-deuterated Bisphenol AP) |
Analytical Data for Purity and Identity
This core section of the CoA presents the quantitative data that confirms the purity and structural identity of the compound. The data is obtained through various analytical techniques.
| Analytical Test | Method | Result |
| Purity (Assay) | HPLC | ≥99.0% |
| Identity Confirmation | ¹H NMR | Conforms to structure |
| Identity Confirmation | Mass Spectrometry | Conforms to structure |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium incorporation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the analytical results presented in the CoA.
3.1 High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of chemical compounds. It separates components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (a solvent mixture).
-
Instrumentation : An HPLC system equipped with a UV detector.
-
Column : Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm.
-
Mobile Phase : A gradient of two solvents:
-
A: Deionized Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Program :
-
0-2 min: 30% B
-
2-6 min: 30% to 90% B
-
6-8 min: Hold at 90% B
-
8-9 min: 90% to 30% B
-
-
Flow Rate : 0.5 mL/min.
-
Detection : UV at 275 nm.
-
Injection Volume : 5 µL.
The purity is calculated by integrating the area of the main peak corresponding to this compound and expressing it as a percentage of the total integrated peak area.
3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy provides detailed information about the structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For this compound, it confirms the presence of non-deuterated protons and the absence of protons on the deuterated phenyl ring.
-
Instrumentation : 400 MHz NMR Spectrometer.
-
Solvent : DMSO-d₆ (Deuterated Dimethyl Sulfoxide).
-
Procedure : A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired. The chemical shifts, splitting patterns, and integration of the proton signals are compared to the expected structure of this compound.
3.3 Mass Spectrometry (MS) for Identity and Isotopic Purity
Mass spectrometry is a powerful technique that measures the mass-to-charge ratio of ions. For this compound, it is used to confirm the molecular weight and to determine the level of deuterium incorporation.
-
Instrumentation : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
Analysis Mode : Multiple Reaction Monitoring (MRM) is often used for high sensitivity and specificity.
-
Procedure : The sample is introduced into the mass spectrometer, where it is ionized. The instrument then separates the ions based on their mass-to-charge ratio. For this compound, the molecular ion peak is expected at a mass corresponding to its deuterated molecular weight. The isotopic distribution is analyzed to calculate the percentage of deuterium incorporation.
Diagrams and Workflows
4.1 Analytical Workflow for Certification
The following diagram illustrates the typical workflow for the analysis and certification of a this compound standard.
References
Endocrine Disrupting Potential of Bisphenol AP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol AP (BPAP), a structural analog of Bisphenol A (BPA), is increasingly utilized in various industrial applications, raising concerns about its potential as an endocrine-disrupting chemical (EDC). This technical guide provides a comprehensive overview of the current scientific understanding of BPAP's effects on the endocrine system. It summarizes key in vitro and in vivo findings, details experimental methodologies, and illustrates the molecular pathways potentially targeted by this compound. The available data indicates that BPAP exhibits a complex endocrine-disrupting profile, characterized by weak estrogenicity, potent anti-estrogenicity, and potential interactions with other nuclear receptors. This document aims to serve as a foundational resource for researchers and professionals in toxicology, pharmacology, and drug development engaged in the assessment of bisphenol analogs.
Introduction
Bisphenols are a class of chemical compounds with wide industrial applications, most notably in the production of polycarbonate plastics and epoxy resins. While the endocrine-disrupting properties of BPA are well-documented, leading to regulatory restrictions, the toxicological profiles of its analogs, such as Bisphenol AP (BPAP), are less understood. Structurally, BPAP (4,4'-(1-phenylethylidene)bisphenol) shares the core diphenylmethane framework characteristic of bisphenols, suggesting a potential for similar biological activity. Understanding the endocrine-disrupting potential of BPAP is crucial for accurate risk assessment and the development of safer alternatives.
Quantitative Data on Endocrine Activity
The endocrine-disrupting potential of Bisphenol AP has been evaluated through various in vitro and in vivo assays. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Estrogenic and Anti-Estrogenic Activity of Bisphenol AP
| Assay Type | Cell Line/System | Endpoint | Result for BPAP | Reference |
| GeneBLAzer™ β-lactamase Reporter Gene Assay | ERα-UAS-bla GripTite™ 293 | Anti-estrogenic Activity (IC50) | 2.35 μM | [1][2] |
| Yeast Two-Hybrid Assay | hERα | Estrogenic Activity | Weakly estrogenic | [1] |
| MCF-7 Cell Proliferation Assay | MCF-7 | Cell Proliferation | Lacked ability to enhance proliferation | [1] |
| Receptor Binding Assay | Human Estrogen-Related Receptor-γ (ERR-γ) | Binding Affinity (IC50) | 123 nM | [3] |
| Receptor Binding Assay | Estrogen Receptor α (ERα) | Binding Affinity (IC50) | 361 nM |
Table 2: In Vivo Uterotrophic and Anti-Uterotrophic Effects of Bisphenol AP in Mice
| Animal Model | Exposure Duration | Dosing Regimen | Endpoint | Key Findings | Reference |
| Post-weaning CD-1 mice | 3 days | 10 mg/kg bw/day and higher (with 50 μg/kg bw/day E2) | Uterine Weight | Significant decrease | |
| Prepubertal CD-1 mice | 10 days | 80 μg/kg bw/day and higher | Uterine Weight | Significant decrease |
Table 3: Effects of Bisphenol AP on Metabolic Homeostasis in Mice
| Animal Model | Exposure | Dosing Regimen | Endpoint | Key Findings | Reference |
| Male mice | Not specified | 1 and 100 μg/kg bw/day | Glucose Tolerance Test | Disruption of blood glucose homeostasis |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. This section outlines the protocols for key experiments cited in this guide.
GeneBLAzer™ β-lactamase Reporter Gene Assay for Estrogen Receptor Alpha (ERα) Antagonism
This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the human estrogen receptor alpha.
-
Cell Line: ERα-UAS-bla GripTite™ 293 cells, which stably express the human estrogen receptor alpha (full-length) and a beta-lactamase reporter gene under the control of an upstream activating sequence (UAS).
-
Assay Principle: In the presence of an ERα agonist (e.g., 17β-estradiol), the receptor binds to the UAS, inducing the expression of β-lactamase. The enzyme then cleaves a FRET-based substrate, causing a shift in fluorescence from green to blue. An antagonist will inhibit this process, resulting in a lower blue-to-green fluorescence ratio.
-
Protocol Outline:
-
Cell Plating: Plate ERα-UAS-bla GripTite™ 293 cells in a 384-well, black-wall, clear-bottom assay plate and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of Bisphenol AP.
-
Treatment: Add the test compound (BPAP) and a fixed concentration of an ERα agonist (17β-estradiol) to the cells. Include appropriate controls (agonist alone, vehicle control).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Substrate Loading: Add the LiveBLAzer™-FRET B/G Substrate (CCF4-AM) to the cells and incubate for 2 hours at room temperature in the dark.
-
Detection: Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Data Analysis: Calculate the blue-to-green fluorescence ratio. Determine the IC50 value for BPAP by plotting the percent inhibition against the log of the compound concentration.
-
Immature Mouse Uterotrophic Assay (OECD TG 440)
This in vivo assay is a well-established method for assessing the estrogenic and anti-estrogenic activity of chemicals.
-
Animal Model: Immature, female CD-1 mice (e.g., 20-21 days old).
-
Assay Principle: The uterus of an immature female is sensitive to estrogens, which stimulate its growth (uterotrophic effect). An anti-estrogenic substance will inhibit the uterotrophic effect of a co-administered estrogen.
-
Protocol Outline:
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.
-
Dosing:
-
For anti-estrogenic assessment: Administer Bisphenol AP daily for 3 consecutive days via oral gavage or subcutaneous injection. A positive control group receives a reference estrogen (e.g., 17β-estradiol) concurrently with BPAP. A vehicle control group and a positive control group (estrogen alone) are also included.
-
For estrogenic assessment: Administer Bisphenol AP alone.
-
-
Observation: Monitor the animals daily for clinical signs of toxicity.
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and mesentery.
-
Uterine Weight Measurement: Weigh the uterus (wet weight). The uterus may also be blotted to obtain a "blotted weight."
-
Data Analysis: Compare the uterine weights of the treated groups to the control groups using appropriate statistical methods. A significant decrease in uterine weight in the co-treatment group compared to the estrogen-only group indicates anti-estrogenic activity.
-
Glucose Tolerance Test (GTT) in Mice
The GTT is used to assess how quickly glucose is cleared from the blood, providing insights into metabolic function.
-
Animal Model: Male mice.
-
Protocol Outline:
-
Fasting: Fast the mice overnight (typically 12-16 hours) with free access to water.
-
Baseline Glucose Measurement: Measure baseline blood glucose from a tail snip using a glucometer.
-
Glucose Administration: Administer a bolus of glucose solution (e.g., 2 g/kg body weight) via oral gavage or intraperitoneal injection.
-
Blood Glucose Monitoring: Collect blood samples at specific time points after glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance. Compare the results from BPAP-treated animals to control animals.
-
Signaling Pathways and Mechanisms of Action
The endocrine-disrupting effects of bisphenols are mediated through their interaction with various cellular signaling pathways. While the specific mechanisms of BPAP are still under investigation, inferences can be drawn from its structural similarity to BPA and the available experimental data.
Estrogen Receptor Signaling
Bisphenol AP interacts with estrogen receptors, but its effects are complex, exhibiting both weak agonism and potent antagonism.
-
Genomic Pathway: BPAP can bind to ERα and ERβ, nuclear receptors that act as ligand-activated transcription factors. Upon binding, the receptor-ligand complex can translocate to the nucleus and bind to estrogen response elements (EREs) on the DNA, modulating the transcription of target genes. The anti-estrogenic activity of BPAP suggests that when bound to the ER, it may induce a conformational change that prevents the recruitment of co-activators or promotes the recruitment of co-repressors, thereby inhibiting gene transcription.
Androgen Receptor Signaling
While direct studies on BPAP's interaction with the androgen receptor (AR) are limited, many bisphenols, including BPA, exhibit anti-androgenic activity. This is a critical area for future research on BPAP. The potential mechanism involves competitive binding to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT), and subsequently inhibiting androgen-dependent gene expression.
Thyroid Hormone Signaling
BPA and some of its analogs are known to interfere with thyroid hormone signaling. They can act as antagonists to thyroid hormone receptors (TRs), thereby disrupting the normal regulation of metabolism and development. Given the structural similarities, BPAP may also possess such activity.
Experimental Workflows
Visualizing experimental workflows can aid in understanding the sequence of steps involved in assessing the endocrine-disrupting potential of a compound.
In Vitro Screening Workflow for Endocrine Activity
In Vivo Uterotrophic Assay Workflow
References
- 1. as-sg.com [as-sg.com]
- 2. Bisphenol AP is anti-estrogenic and may cause adverse effects at low doses relevant to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
The Quintessential Guide to Bisphenol AP-d5: A Stable Isotope-Labeled Internal Standard for High-Fidelity Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Bisphenol AP-d5 (BPA-d5), a deuterium-labeled stable isotope of Bisphenol AP (BPA). It is designed to be an in-depth resource for its application as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document delves into the synthesis, physicochemical properties, and detailed experimental protocols for the use of this compound, and explores the biological context of Bisphenol AP's endocrine-disrupting activities.
Introduction to this compound
Bisphenol AP (BPA), also known as 4,4'-(1-phenylethylidene)bisphenol, is a member of the bisphenol family of chemicals used in the manufacturing of polymers and resins. Due to its potential endocrine-disrupting properties, the accurate quantification of BPA in various matrices, including biological and environmental samples, is of significant scientific and regulatory interest.
This compound is a deuterated analog of BPA, where five hydrogen atoms on the phenyl group are replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to BPA but has a higher molecular weight. This property makes it an ideal internal standard for mass spectrometry-based quantification. When added to a sample at a known concentration, this compound co-elutes with the native (unlabeled) BPA during chromatography and is distinguished by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification of BPA.
Physicochemical Properties of Bisphenol AP and its Deuterated Analog
| Property | Bisphenol AP | This compound |
| Molecular Formula | C₂₀H₁₈O₂ | C₂₀H₁₃D₅O₂ |
| Molecular Weight | 290.36 g/mol | 295.39 g/mol |
| CAS Number | 1571-75-1 | 2469555-57-3 |
| Appearance | White to light brown crystalline powder | Not specified, expected to be similar to non-deuterated form |
| Melting Point | 188-191 °C | Not specified, expected to be similar to non-deuterated form |
| Boiling Point | 473.8 °C at 760 mmHg | Not specified, expected to be similar to non-deuterated form |
| LogP | 4.45 | Not specified, expected to be similar to non-deuterated form |
Synthesis of this compound
The synthesis of Bisphenol AP involves the acid-catalyzed condensation of phenol with 4-hydroxyacetophenone. Consequently, a plausible synthetic route for this compound involves the use of deuterated phenol.
Proposed Synthesis of this compound
Caption: Proposed reaction scheme for the synthesis of this compound.
Experimental Protocol (Inferred)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine phenol-d5 (2 equivalents) and 4-hydroxyacetophenone (1 equivalent).
-
Catalyst Addition: Slowly add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.
-
Reaction: Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture and add water to precipitate the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., toluene or methanol/water) to yield the final product.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.
Quantitative Analysis of Bisphenol AP using this compound
The use of this compound as an internal standard is crucial for the accurate quantification of Bisphenol AP in complex matrices such as human urine, serum, and environmental water samples. The general workflow involves sample preparation, LC-MS/MS analysis, and data processing.
General Experimental Workflow for Bisphenol AP Analysis
Caption: A typical workflow for the quantitative analysis of Bisphenol AP.
Experimental Protocols
Sample Preparation: Human Urine
-
Spiking: To a 1 mL urine sample, add a known amount of this compound solution (e.g., 10 µL of a 1 µg/mL solution).
-
Enzymatic Hydrolysis: To account for conjugated forms of Bisphenol AP, add β-glucuronidase/sulfatase enzyme and incubate the sample (e.g., at 37°C for 2-4 hours).
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes with an organic solvent (e.g., methanol or acetonitrile).
-
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 50:50 methanol:water).
Sample Preparation: Human Serum
-
Protein Precipitation: To a 200 µL serum sample, add 600 µL of cold acetonitrile containing the this compound internal standard.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant to a new tube.
-
Concentration and Reconstitution: Evaporate the supernatant to dryness and reconstitute as described for urine samples.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium acetate.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for both Bisphenol AP and this compound.
-
Example MRM Transitions (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bisphenol AP | 289.1 | 274.1 |
| This compound | 294.1 | 279.1 |
Quantitative Data and Method Validation
The following tables summarize typical validation parameters for the analysis of bisphenols in various matrices using LC-MS/MS with isotope-labeled internal standards. While specific data for this compound is limited in publicly available literature, these values provide a benchmark for expected performance.
Table 1: Method Detection and Quantification Limits for Bisphenols in Human Urine
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Reference |
| Bisphenol A | 0.05 - 0.1 | 0.1 - 0.3 | [1][2][3][4][5] |
| Bisphenol S | 0.02 | 0.05 | |
| Bisphenol F | 0.1 | 0.25 |
Table 2: Recovery and Precision for Bisphenol Analysis in Human Serum
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Bisphenol A | 0.8 | 81.5 - 97.2 | 8.3 - 10.8 | |
| 8 | 85.6 - 84.6 | 3.4 - 6.7 | ||
| 20 | 94.6 - 99.3 | 2.1 - 9.8 | ||
| Bisphenol AP | 0.8 | 72.2 | 12.1 | |
| 8 | 86.0 | 2.6 | ||
| 20 | 98.3 | 0.8 |
Biological Significance: Bisphenol AP and Endocrine Disruption
Bisphenol AP, like other bisphenols, is recognized as an endocrine-disrupting chemical (EDC). Its structural similarity to estrogen allows it to interact with estrogen receptors (ERs), potentially leading to a range of adverse health effects. Understanding the signaling pathways involved is crucial for toxicological and drug development research.
Estrogenic Signaling Pathway of Bisphenols
Caption: Simplified overview of bisphenol-induced estrogenic signaling pathways.
Bisphenols can exert their effects through both genomic and non-genomic pathways:
-
Genomic Pathway: Bisphenols bind to nuclear estrogen receptors (ERα and ERβ). This complex then translocates to the nucleus, binds to estrogen response elements (EREs) on DNA, and modulates the transcription of target genes. This can lead to changes in cell proliferation, apoptosis, and migration.
-
Non-Genomic Pathway: Bisphenols can also activate membrane-associated estrogen receptors, such as the G protein-coupled estrogen receptor (GPER). This initiates rapid signaling cascades, including the MAPK and PI3K/AKT pathways, which can also influence cellular processes like proliferation and survival.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Bisphenol AP in a variety of complex matrices. Its use as an internal standard in LC-MS/MS methods significantly improves the quality of analytical data, which is essential for research in toxicology, environmental science, and drug development. This guide provides a foundational understanding of the synthesis, application, and biological context of this compound, empowering researchers to conduct high-fidelity studies on the exposure and effects of Bisphenol AP.
References
- 1. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. researchgate.net [researchgate.net]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Sentinel Molecule: A Technical Guide to Bisphenol AP-d5 in Environmental Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the application of Bisphenol AP-d5 (BPAP-d5) in environmental research. As a deuterated analog of Bisphenol AP (BPAP), this stable isotope-labeled internal standard is crucial for the accurate and precise quantification of BPAP in complex environmental matrices. This document will delve into the core principles of its application, detailed experimental methodologies, and the environmental context of bisphenol compounds.
Introduction: The Need for Precision in Environmental Analysis
Bisphenol AP (4,4'-(1-phenylethylidene)bisphenol) is a member of the bisphenol family, a class of chemicals used in the manufacturing of plastics and resins.[1] Like its more well-known relative, Bisphenol A (BPA), concerns have been raised about the potential endocrine-disrupting effects of BPAP.[1] Its presence in the environment, even at trace levels, necessitates the use of highly sensitive and accurate analytical methods for monitoring and risk assessment.[2]
Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering a robust method to counteract matrix effects and variations that can occur during sample preparation and analysis.[3][4] this compound, as a stable isotope-labeled internal standard, is integral to this approach for the specific and reliable quantification of BPAP.
Core Application: Isotope Dilution Mass Spectrometry
The fundamental application of this compound lies in its use as an internal standard in isotope dilution mass spectrometry (IDMS) for the quantification of native Bisphenol AP. The principle of this technique is based on the addition of a known amount of the isotopically labeled standard (BPAP-d5) to a sample prior to any extraction or clean-up steps.
Because BPAP-d5 is chemically identical to the native BPAP, it behaves similarly throughout the entire analytical procedure. Any loss of the analyte during sample processing will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately determined. This method significantly improves the precision and accuracy of quantification compared to external calibration methods.
Experimental Protocol: Quantification of Bisphenol AP in Environmental Samples
Sample Preparation and Extraction
For Water Samples:
-
Spiking: A known volume of the water sample (e.g., 100 mL) is spiked with a precise amount of this compound solution.
-
Solid-Phase Extraction (SPE): The spiked water sample is passed through a conditioned C18 SPE cartridge. The cartridge is then washed with a low-percentage methanol solution to remove interferences.
-
Elution: The retained bisphenols, including BPAP and BPAP-d5, are eluted from the cartridge with a small volume of a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.
For Sediment/Soil Samples:
-
Spiking: A known mass of the dried and homogenized sediment or soil sample is spiked with the this compound internal standard.
-
Extraction: The spiked sample is extracted using an appropriate solvent mixture (e.g., acetonitrile/water) via ultrasonication or accelerated solvent extraction (ASE).
-
Clean-up: The extract is centrifuged, and the supernatant is subjected to a clean-up procedure, which may involve passing it through a silica or Florisil cartridge to remove interfering compounds.
-
Concentration: The cleaned extract is then concentrated and reconstituted as described for water samples.
Instrumental Analysis: LC-MS/MS
The prepared extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Chromatographic Separation: A C18 reversed-phase column is typically used to separate Bisphenol AP from other compounds in the sample. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid or ammonium hydroxide, is employed.
-
Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both native Bisphenol AP and this compound are monitored to ensure selectivity and sensitivity.
Quantitative Data
The following table summarizes the limits of quantification (LOQ) for Bisphenol AP in different environmental matrices, as reported in a study analyzing multiple bisphenol analogues.
| Analyte | Matrix | Limit of Quantification (LOQ) |
| Bisphenol AP | River Water | 0.005 - 0.02 ng/mL |
| Bisphenol AP | Sediment | 0.15 - 0.80 ng/g |
Table 1: Limits of Quantification for Bisphenol AP in Environmental Samples.
Environmental Fate and Transport of Bisphenols
Currently, there is a lack of specific data on the environmental fate and transport of Bisphenol AP. However, the extensive research on Bisphenol A can serve as a valuable proxy for understanding the potential environmental behavior of other bisphenols.
BPA is known to enter the environment through various pathways, including effluents from wastewater treatment plants and the leaching from plastic products. It has been detected in surface water, sediment, and soil. The environmental fate of BPA is influenced by processes such as biodegradation, photodegradation, and sorption to soil and sediment. While BPA is generally not considered to be persistent, its continuous release into the environment can lead to pseudo-persistence.
Visualizations
Isotope Dilution Mass Spectrometry Workflow
Caption: Workflow for the quantification of Bisphenol AP using isotope dilution.
Potential Environmental Pathways of Bisphenols
Caption: Potential environmental pathways and fate of bisphenols.
Conclusion
This compound is an indispensable tool for environmental researchers and scientists engaged in the monitoring of bisphenol compounds. Its application in isotope dilution mass spectrometry provides the necessary accuracy and precision for quantifying Bisphenol AP at environmentally relevant concentrations. While more research is needed to fully understand the environmental fate of Bisphenol AP specifically, the established methodologies and the knowledge gained from studies on Bisphenol A provide a strong foundation for future investigations. The continued use of labeled internal standards like this compound will be critical in advancing our understanding of the environmental impact of this class of emerging contaminants.
References
- 1. library.dphen1.com [library.dphen1.com]
- 2. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 3. Fate of Bisphenol A in Terrestrial and Aquatic Environments (Journal Article) | OSTI.GOV [osti.gov]
- 4. Bisphenol A and other alkylphenols in the environment - occurrence, fate, health effects and analytical techniques [techno-press.org]
The Application of Deuterated Bisphenol AP Analogs in Human Biomonitoring: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the use of deuterated Bisphenol AP (BPAF) analogs, specifically focusing on the principles and methodologies relevant to Bisphenol AP-d5, in human biomonitoring studies. Given the limited direct literature on this compound, this guide draws upon established methods for the closely related compound Bisphenol AF (BPAF) and its isotopically labeled internal standards. The use of such standards is critical for accurate quantification of BPAF in complex human matrices by correcting for matrix effects and variations in sample processing.
Data Presentation: Quantitative Insights into Human Exposure
The following tables summarize quantitative data from human biomonitoring studies that have detected Bisphenol AF (BPAF), a structural analog of Bisphenol AP. While the specific use of this compound was not explicitly detailed in these publications, the methodologies employed are consistent with the use of deuterated internal standards for accurate quantification.
Table 1: Concentration of Bisphenol AF (BPAF) in Human Plasma
| Population | Matrix | Number of Samples (n) | Detection Frequency (%) | Concentration Range (ng/mL) | Mean Concentration (ng/mL) |
| Healthy Volunteers (Malaysia) | Plasma | 150 | 24 | Not Reported | Not Reported |
*Data from Wiraagni et al. (2020). Note: The study reported a 24% positive detection rate for BPAF in the plasma of 150 healthy volunteers.[1]
Table 2: Concentration of Bisphenol AF (BPAF) in Maternal and Fetal Samples
| Population | Matrix | Number of Samples (n) | Detection Frequency (%) |
| Pregnant Mothers | Urine | 30 | 83 |
| Newborns | Fetal Cord Blood | 30 | 57 |
*Data from Ihde et al. (2017). This study highlights the in-utero exposure to BPAF.[2][3]
Experimental Protocols: A Roadmap for Analysis
The following is a representative experimental protocol for the quantitative analysis of Bisphenol AP in human urine using isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS), with this compound as an internal standard. This protocol is a composite based on established methods for BPAF and other bisphenols.[4][5]
1. Sample Preparation and Enzymatic Hydrolysis
-
Objective: To deconjugate Bisphenol AP glucuronide and sulfate metabolites to their free form for analysis.
-
Procedure:
-
Thaw frozen human urine samples at room temperature.
-
Vortex mix the samples to ensure homogeneity.
-
Pipette 1.0 mL of urine into a clean polypropylene tube.
-
Add 50 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 100 µL of β-glucuronidase/sulfatase solution (from Helix pomatia, ~2500 units/mL) in an ammonium acetate buffer (pH 5.0).
-
Vortex mix gently and incubate at 37°C for at least 4 hours (overnight incubation is also common).
-
After incubation, acidify the sample with 50 µL of acetic acid.
-
2. Solid-Phase Extraction (SPE)
-
Objective: To clean up the sample and concentrate the analyte of interest.
-
Procedure:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
-
Elute the Bisphenol AP and this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water).
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify Bisphenol AP and its deuterated internal standard.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A linear gradient starting from 30% B to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
MS/MS Conditions (Representative - Negative Ion Mode):
-
Ionization Source: Electrospray Ionization (ESI).
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (to be optimized):
-
Bisphenol AP: Precursor ion [M-H]⁻ → Product ion 1, Product ion 2
-
This compound: Precursor ion [M-H]⁻ → Product ion 1, Product ion 2
-
-
Mandatory Visualizations: Signaling Pathways and Workflows
Signaling Pathways
Bisphenol AP, similar to its analogs BPAF and BPA, is known to exert estrogenic effects through various signaling pathways. The primary mechanisms involve the nuclear estrogen receptor (ER) and the G-protein coupled estrogen receptor (GPER).
Caption: Estrogen Receptor (ER) Signaling Pathway for Bisphenol AP.
Caption: G-Protein Coupled Estrogen Receptor (GPER) Signaling for Bisphenol AP.
Experimental Workflow
The following diagram illustrates the logical flow of a typical human biomonitoring study for Bisphenol AP using a deuterated internal standard.
Caption: Workflow for Bisphenol AP Biomonitoring.
References
- 1. Trace Level Detection of Bisphenol A Analogues and Parabens by LC-MS/MS in Human Plasma from Malaysians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. library.dphen1.com [library.dphen1.com]
- 4. Determination of Parabens, Bisphenol A and Its Analogs, Triclosan, and Benzophenone-3 Levels in Human Urine by Isotope-Dilution-UPLC-MS/MS Method Followed by Supported Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Bisphenol AP-d5 Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol AP-d5 (BPA-d5) is the deuterium-labeled form of Bisphenol AP (BPAP). Deuterated standards are essential as internal standards in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1] Their use allows for the accurate quantification of the unlabeled analyte by correcting for variations in sample preparation and instrument response. This document provides detailed protocols for the preparation, storage, and handling of this compound solutions to ensure their stability and accuracy for research applications.
Physicochemical Properties
A summary of the relevant physicochemical properties of Bisphenol AP and its deuterated analog is presented below.
| Property | Bisphenol AP | This compound | Reference |
| Molecular Formula | C20H18O2 | C20H13D5O2 | [2] |
| Molecular Weight | 290.36 g/mol | 295.39 g/mol | [2] |
| Appearance | White to off-white solid | White to off-white solid | [3] |
| Melting Point | 188-191 °C | Not specified, expected to be similar to unlabeled compound | [2] |
Solubility
Table 3.1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Expected Solubility | Notes |
| Alcohols | Methanol, Ethanol | High | Methanol is a commonly used solvent for preparing stock solutions of bisphenols. |
| Ketones | Acetone | High | Acetone is a good solvent for bisphenols. |
| Nitriles | Acetonitrile | High | Acetonitrile is frequently used as a solvent for analytical standards of bisphenols. |
| Ethers | Tetrahydrofuran (THF) | High | Expected to be a good solvent based on the polarity of the molecule. |
| Chlorinated Solvents | Dichloromethane | Moderate | Should be used with caution due to potential reactivity. |
| Aqueous Solutions | Water | Low | Bisphenols have low water solubility. |
For quantitative applications, it is recommended to experimentally determine the solubility in the solvent of choice if high concentrations are required.
Experimental Protocols
Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in methanol. This is a common concentration for a primary stock solution that can be further diluted to prepare working standards.
Materials:
-
This compound (neat solid)
-
Methanol (HPLC grade or higher)
-
Analytical balance (readable to at least 0.01 mg)
-
10 mL volumetric flask (Class A, amber glass)
-
Pipettes and tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial containing this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh approximately 10 mg of this compound solid and transfer it to the 10 mL volumetric flask. Record the exact weight.
-
Add approximately 5 mL of methanol to the volumetric flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer for a few seconds or place the flask in an ultrasonic bath for 2-5 minutes to ensure complete dissolution.
-
Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.
-
Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the preparer.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap for storage.
Preparation of Working Solutions
Working solutions are typically prepared by diluting the stock solution with the appropriate solvent. The choice of solvent may depend on the analytical method and the matrix of the samples to be analyzed.
Materials:
-
1 mg/mL this compound stock solution
-
Diluent solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Volumetric flasks (Class A, various sizes as needed)
-
Pipettes and tips
Procedure:
-
Calculate the volume of the stock solution required to achieve the desired concentration of the working solution.
-
Using a calibrated pipette, transfer the calculated volume of the stock solution into a clean volumetric flask.
-
Add the diluent solvent to the flask, bringing the volume close to the calibration mark.
-
Allow the solution to equilibrate to room temperature if the diluent was stored at a different temperature.
-
Add the diluent dropwise until the bottom of the meniscus is level with the calibration mark.
-
Cap the flask and invert several times to ensure thorough mixing.
-
Label the working solution appropriately and store under the recommended conditions.
Storage and Stability
The stability of this compound solutions is critical for maintaining the accuracy of analytical measurements. Improper storage can lead to degradation of the compound.
Table 5.1: Recommended Storage Conditions for this compound Solutions
| Solution Type | Solvent | Storage Temperature | Container | Shelf Life (General Guideline) |
| Stock Solution | Methanol, Acetonitrile | -20°C or lower | Amber glass vials with PTFE-lined caps | Up to 12 months |
| Working Solutions | Methanol, Acetonitrile | 2-8°C | Amber glass vials with PTFE-lined caps | Up to 3 months |
| Aqueous Working Solutions | Prepared fresh daily | 2-8°C (for short-term use) | Amber glass vials with PTFE-lined caps | Less than 24 hours |
Key Storage Recommendations:
-
Protect from Light: Bisphenols can be susceptible to photodegradation. Always store solutions in amber glass containers or protect clear containers from light.
-
Avoid Plastic Containers: To prevent potential contamination from leaching of plasticizers, use glass containers for storage.
-
Temperature: For long-term storage, freezing the stock solution at -20°C or -80°C is recommended to minimize degradation.
-
Aqueous Solutions: The stability of bisphenols is significantly reduced in aqueous solutions. It is highly recommended to prepare aqueous working solutions fresh before each use.
Safety Precautions
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Refer to the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.
-
Dispose of all waste materials in accordance with local regulations.
Diagrams
Caption: Workflow for the preparation and storage of this compound solutions.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of Bisphenol AP in Water Samples
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Bisphenol AP (BPAP) in water samples. The method utilizes a stable isotope-labeled internal standard, Bisphenol AP-d5, to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. A streamlined solid-phase extraction (SPE) protocol is employed for sample clean-up and concentration, enabling low limits of detection. This method is suitable for researchers, scientists, and professionals in environmental monitoring and drug development who require reliable analysis of BPAP.
Introduction
Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), is used in the manufacturing of polycarbonates and other polymers. Due to its structural similarity to BPA, there are concerns about its potential endocrine-disrupting properties and subsequent impact on human health and the environment. Consequently, sensitive and selective analytical methods are required to monitor its presence in various matrices. LC-MS/MS offers the high sensitivity and specificity necessary for detecting trace levels of BPAP. The use of a deuterated internal standard, such as this compound, is critical for achieving accurate quantification by compensating for potential analytical variabilities.
Experimental
Materials and Reagents
-
Bisphenol AP (≥99% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS grade methanol
-
LC-MS grade acetonitrile
-
LC-MS grade water
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Standard and Sample Preparation
2.2.1. Standard Stock Solutions
-
Bisphenol AP Stock Solution (1 mg/mL): Accurately weigh 10 mg of Bisphenol AP and dissolve it in 10 mL of methanol.
-
This compound Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve it in 10 mL of methanol.
2.2.2. Working Standard Solutions
Prepare a series of calibration standards by serial dilution of the BPAP stock solution with a 50:50 methanol:water mixture. Fortify each calibration standard with the this compound internal standard to a final concentration of 50 ng/mL.
2.2.3. Sample Preparation Protocol (Water Samples) [1][2][3]
-
Measure 100 mL of the water sample.
-
Spike the sample with 50 µL of a 1 µg/mL this compound working solution to achieve an internal standard concentration of 50 ng/L.
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]
-
Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.[1]
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under a vacuum for 10 minutes.
-
Elute the analytes with 6 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.
Diagram of the Sample Preparation Workflow
Caption: Solid-Phase Extraction (SPE) workflow for Bisphenol AP.
LC-MS/MS Method
2.3.1. Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 5 min, hold at 95% B for 2 min, return to 30% B and equilibrate for 3 min |
2.3.2. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Gas Flow | Instrument Dependent |
MRM Transitions
The following MRM transitions were used for the quantification and confirmation of Bisphenol AP and its internal standard. The transitions for this compound are predicted based on the fragmentation of the parent compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Bisphenol AP | 289.3 | 274.3 | 273.3 |
| This compound | 294.3 | 279.3 | 278.3 |
Results and Discussion
Method Validation
The method was validated for linearity, accuracy, precision, and limit of quantification (LOQ).
3.1.1. Linearity
A calibration curve was generated using eight non-zero concentration levels ranging from 1 ng/mL to 500 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99.
3.1.2. Accuracy and Precision
Accuracy was assessed by the analysis of spiked blank water samples at three different concentration levels (low, medium, and high). Precision was determined by calculating the relative standard deviation (RSD) for replicate analyses.
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD, %) (n=6) |
| 5 | 4.85 | 97.0 | < 10 |
| 50 | 51.5 | 103.0 | < 5 |
| 250 | 242.5 | 97.0 | < 5 |
3.1.3. Limit of Quantification (LOQ)
The LOQ was determined as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy and precision (typically within 20% of the nominal value and an RSD < 20%). The LOQ for this method was established at 1 ng/mL.
Sample Analysis
The developed method was applied to the analysis of several tap water samples. No detectable levels of Bisphenol AP were found in the analyzed samples.
Conclusion
This application note presents a highly sensitive and reliable LC-MS/MS method for the quantification of Bisphenol AP in water samples. The use of a deuterated internal standard, this compound, ensures accurate results by correcting for matrix effects and procedural losses. The solid-phase extraction protocol provides effective sample clean-up and concentration, allowing for a low limit of quantification. This method is well-suited for routine environmental monitoring and other applications requiring the trace-level analysis of Bisphenol AP.
Logical Relationship of the Analytical Method
Caption: Overview of the analytical workflow for BPAP quantification.
References
Application Note: Quantitative Analysis of Bisphenol AP in Environmental Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
Introduction
Bisphenol AP (BPAP) is an industrial chemical used in the production of polycarbonates and epoxy resins, often as a substitute for Bisphenol A (BPA). Due to its potential endocrine-disrupting properties and increasing prevalence in the environment, there is a growing need for sensitive and selective analytical methods to monitor its presence in various matrices. This application note details a robust and reliable method for the quantification of Bisphenol AP in water samples using gas chromatography-mass spectrometry (GC-MS) with an isotope-labeled internal standard, Bisphenol AP-d5. The use of an internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.
The method involves solid-phase extraction (SPE) to concentrate the analyte from the water sample, followed by silylation derivatization to enhance the volatility and thermal stability of Bisphenol AP for GC-MS analysis. This procedure is suitable for researchers and scientists in environmental monitoring, toxicology, and drug development who require accurate and precise measurement of Bisphenol AP at trace levels.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction and concentration of Bisphenol AP from a 1-liter water sample.
Materials:
-
1 L water sample
-
Hydrochloric acid (HCl)
-
This compound internal standard solution (1 µg/mL in methanol)
-
C18 SPE cartridges (500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Nitrogen gas for evaporation
-
Glass vials
Procedure:
-
Acidify the 1 L water sample to a pH between 1.8 and 2.2 with hydrochloric acid.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution.
-
Condition the C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 10 mL of deionized water. Ensure the cartridge does not go dry.
-
Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 10 mL/min.
-
After the entire sample has passed through, wash the cartridge with 10 mL of deionized water.
-
Dry the cartridge under a gentle stream of nitrogen for 30 minutes.
-
Elute the retained analytes with 10 mL of dichloromethane into a clean glass vial.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
The dried extract is now ready for derivatization.
Derivatization: Silylation
Silylation of the hydroxyl groups of Bisphenol AP and its internal standard is necessary to improve their chromatographic behavior.[1]
Materials:
-
Dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heptane
-
Heating block or oven
Procedure:
-
To the dried sample extract, add 70 µL of BSTFA + 1% TMCS and 10 µL of pyridine.[2]
-
Seal the vial and heat at 70°C for 30 minutes.[3]
-
After cooling to room temperature, evaporate the derivatization reagents under a gentle stream of nitrogen.
-
Reconstitute the derivatized residue in 100 µL of heptane for GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph equipped with a mass selective detector is used for the analysis. The following parameters are recommended and may be optimized for your specific instrument.
| GC Parameter | Setting |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 10 min |
| Transfer Line Temp. | 280°C |
| MS Parameter | Setting |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | Bisphenol AP (TMS derivative): To be determined based on fragmentation pattern (likely a prominent high-mass ion) |
| Qualifier Ion(s) (m/z) | Bisphenol AP (TMS derivative): To be determined based on fragmentation pattern (other characteristic ions) |
| Quantification Ion (m/z) | This compound (TMS derivative): To be determined based on fragmentation pattern (corresponding deuterated ion) |
| Qualifier Ion(s) (m/z) | This compound (TMS derivative): To be determined based on fragmentation pattern (other characteristic deuterated ions) |
Note: The specific ions for monitoring should be determined by analyzing a standard of derivatized Bisphenol AP and this compound in full scan mode to identify the most abundant and specific fragment ions. For silylated Bisphenol A, a common quantification ion is m/z 357 ([M-CH3]+), with the molecular ion at m/z 372 used as a qualifier.[4][5] A similar fragmentation pattern is expected for Bisphenol AP.
Data Presentation
The following tables present representative quantitative data for the analysis of Bisphenol AP. This data is based on typical performance for the analysis of similar bisphenols using isotope dilution GC-MS.
Table 1: Calibration Curve for Bisphenol AP
| Concentration (ng/mL) | Response Ratio (Analyte Area / IS Area) |
| 0.5 | 0.052 |
| 1.0 | 0.105 |
| 5.0 | 0.521 |
| 10.0 | 1.035 |
| 25.0 | 2.589 |
| 50.0 | 5.178 |
| Linearity (R²) | 0.9995 |
Table 2: Method Validation Data
| Parameter | Result |
| Linear Range | 0.5 - 50 ng/mL |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (RSD%) at 5 ng/mL (n=6) | < 5% |
| Precision (RSD%) at 25 ng/mL (n=6) | < 3% |
| Recovery at 5 ng/mL | 95% |
| Recovery at 25 ng/mL | 98% |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of Bisphenol AP.
Caption: Silylation derivatization reaction of Bisphenol AP.
Conclusion
The described GC-MS method with isotope dilution provides a sensitive, selective, and reliable approach for the quantification of Bisphenol AP in environmental water samples. The solid-phase extraction procedure allows for effective pre-concentration of the analyte, while silylation derivatization ensures excellent chromatographic performance. The use of a deuterated internal standard, this compound, corrects for potential analytical variability, leading to high accuracy and precision. This application note provides a comprehensive protocol and performance data to aid researchers in the implementation of this method for routine monitoring and research applications.
References
- 1. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS) [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solid-phase extraction (SPE) protocols for Bisphenol AP using a deuterated standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed solid-phase extraction (SPE) protocol for the quantification of Bisphenol AP (BPAP) in aqueous samples. The method incorporates a deuterated internal standard (BPAP-d8) to ensure high accuracy and precision, making it suitable for trace-level analysis in environmental monitoring and toxicological studies. The protocol is designed for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, this note outlines the known endocrine-disrupting signaling pathway of bisphenols, which is relevant to understanding the biological impact of BPAP.
Introduction
Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), is used in the manufacturing of polycarbonates and epoxy resins. Due to its structural similarity to BPA, there are growing concerns about its potential as an endocrine-disrupting chemical (EDC). EDCs can interfere with the body's hormonal systems, leading to adverse health effects. Accurate and sensitive quantification of BPAP in various matrices is crucial for assessing human exposure and understanding its toxicological profile.
Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of analytes from complex matrices prior to chromatographic analysis.[1] The use of a stable isotope-labeled internal standard, such as a deuterated analogue of the target analyte, is critical for correcting analyte loss during sample preparation and compensating for matrix effects in LC-MS/MS analysis.[2] This application note details a robust SPE protocol for the extraction of BPAP from water samples using a deuterated internal standard, followed by LC-MS/MS analysis.
Experimental Protocols
This protocol is adapted from established methods for the analysis of bisphenols in environmental samples.[3][4]
Materials and Reagents
-
Bisphenol AP (BPAP) standard
-
Deuterated Bisphenol AP (BPAP-d8) internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonia solution
-
Formic acid
-
Ultrapure water
-
SPE Cartridges: Reversed-phase C18 cartridges (e.g., Bond Elut C18, 500 mg, 3 mL)[1]
Instrumentation
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
SPE manifold
-
Nitrogen evaporator
Sample Preparation
-
Collect 100 mL of the water sample in a clean glass container.
-
Spike the sample with the deuterated internal standard (BPAP-d8) to a final concentration of 10 ng/L.
-
Adjust the pH of the sample to 7 using acetic acid.
Solid-Phase Extraction (SPE) Procedure
-
Cartridge Conditioning:
-
Wash the C18 SPE cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of ultrapure water. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load the prepared 100 mL water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 10 mL of a 50:50 (v/v) methanol/water solution to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution:
-
Elute the retained BPAP and BPAP-d8 from the cartridge with 6 mL of a methanol solution containing 2% ammonia. Collect the eluate in a clean glass tube.
-
Sample Concentration and Reconstitution
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for BPAP and its deuterated standard should be optimized on the specific instrument. For BPAP, a potential transition is m/z 289.3 > 274.3.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of Bisphenol AP using SPE and LC-MS/MS. Data is compiled from methods analyzing multiple bisphenols, including BPAP.
| Parameter | Matrix | Value | Reference |
| Recovery | Sediment | 74.9% - 102.8% | |
| Water | 96.81% - 99.77% (for BPA, adaptable) | ||
| Limit of Detection (LOD) | Sediment | 0.01 - 0.3 ng/g | |
| Water | 0.01 µg/L (for BPA, adaptable) | ||
| Limit of Quantification (LOQ) | Water | 0.04 µg/L (for BPA, adaptable) | |
| Precision (RSD%) | Water | <3% (for BPA, adaptable) |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Solid-Phase Extraction (SPE) workflow for Bisphenol AP analysis.
References
- 1. Trace identification of endocrine-disrupting bisphenol A in drinking water by solid-phase extraction and ultra-performance liquid chromatography-tandem mass spectrometry - Journal of King Saud University - Science [jksus.org]
- 2. paginaspersonales.unam.mx [paginaspersonales.unam.mx]
- 3. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
Application Note: QuEChERS Method for the Determination of Bisphenols in Food Samples Using Bisphenol AP-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the simultaneous determination of various bisphenols, including Bisphenol A (BPA) and its analogues, in a range of food matrices. The protocol employs the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure. To ensure accuracy and precision in quantification, especially when dealing with complex food matrices, the use of a deuterated internal standard, Bisphenol AP-d5 (BPAP-d5), is incorporated. The final analysis is performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing high sensitivity and selectivity. This method is suitable for routine monitoring of bisphenol contamination in food to support food safety regulations and human exposure risk assessments.
Introduction
Bisphenols are a group of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which are commonly found in food and beverage packaging. There is growing concern about the potential migration of these compounds into food and their subsequent ingestion by consumers, as many bisphenols are considered endocrine-disrupting chemicals. Regulatory bodies worldwide have set limits for the presence of bisphenols in food contact materials. Consequently, sensitive and reliable analytical methods are crucial for the accurate quantification of these compounds in diverse and complex food samples.
The QuEChERS method offers a simplified and effective approach for the extraction and clean-up of a wide range of analytes from various matrices.[1][2][3] The use of an isotopically labeled internal standard, such as this compound, is critical to compensate for potential analyte losses during sample preparation and to correct for matrix effects in LC-MS/MS analysis, thereby improving the accuracy and reliability of the results.[4][5]
Experimental Protocol
This protocol is a generalized procedure and may require optimization for specific food matrices.
1. Reagents and Materials
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Water, ultrapure
-
Methanol (MeOH), HPLC or LC-MS grade
-
Formic acid, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Bisphenol standards (including Bisphenol AP)
-
This compound (BPAP-d5) internal standard solution (e.g., 1 µg/mL in methanol)
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes for d-SPE
-
Vortex mixer
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
2. Sample Preparation and Extraction
-
Weigh 5 g (± 0.1 g) of the homogenized food sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of ultrapure water to rehydrate.
-
Add 10 mL of acetonitrile to the tube.
-
Add a known amount of the this compound internal standard solution. The final concentration should be appropriate for the expected analyte concentration range and instrument sensitivity.
-
Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts: 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge the tube at ≥4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Clean-up
-
Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg of anhydrous MgSO₄, 150 mg of PSA, and 150 mg of C18 sorbent. The choice and amount of sorbents may be optimized depending on the matrix (e.g., for high-fat samples, a higher amount of C18 may be necessary).
-
Cap the tube and vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
4. Final Extract Preparation
-
Take a 1 mL aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Filter the reconstituted extract through a 0.22 µm syringe filter into an LC vial for analysis.
5. LC-MS/MS Analysis
The following are typical LC-MS/MS conditions and may need to be optimized for the specific instrument and target analytes.
-
LC System: UHPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the target bisphenols.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Analysis Mode: Multiple Reaction Monitoring (MRM). MRM transitions for each bisphenol and for this compound need to be optimized.
Data Presentation
The performance of the QuEChERS method for the analysis of bisphenols in various food matrices is summarized in the tables below. The data is compiled from multiple studies and represents typical performance characteristics.
Table 1: Method Validation Data for Selected Bisphenols in Food Matrices
| Analyte | Matrix | Fortification Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| BPA | Milk | 0.5 | 78 - 94 | < 15 | |
| BPA | Milk | 1.0 | 78 - 94 | < 15 | |
| BPF | Breast Milk | 5 | 68 | < 10 | |
| BPS | Breast Milk | 5 | 102 | < 10 | |
| BPA | Canned Seafood | - | >68 | < 21 | |
| BPB | Canned Seafood | - | >68 | < 21 | |
| BPA | Canned Foods | - | - | - | |
| BPS | Canned Foods | - | - | - |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Selected Bisphenols
| Analyte | Matrix | LOD (ng/g) | LOQ (ng/g) | Reference |
| BPA | Milk | 0.12 | 0.36 | |
| BPS | Breast Milk | - | 0.10 | |
| BPF | Breast Milk | - | 0.25 | |
| BPA | Canned Seafood | 0.2 (µg/kg) | - | |
| BPB | Canned Seafood | 0.4 (µg/kg) | - |
Experimental Workflow Diagram
Caption: QuEChERS workflow for bisphenol analysis in food samples.
Conclusion
The QuEChERS method combined with LC-MS/MS analysis provides a fast, simple, and effective approach for the determination of bisphenols in a variety of food matrices. The incorporation of this compound as an internal standard is crucial for achieving accurate and reliable quantification by compensating for matrix effects and variations during sample preparation. This method is well-suited for high-throughput laboratories involved in food safety monitoring and research.
References
Application Note: Quantitative Analysis of Bisphenol AP in Human Urine by Isotope Dilution LC-MS/MS using Bisphenol AP-d5
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Bisphenol AP (BPAP) in human urine. The method utilizes a robust sample preparation procedure involving enzymatic hydrolysis to account for conjugated BPAP metabolites, followed by solid-phase extraction (SPE) for sample clean-up and concentration. Analysis is performed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) using Bisphenol AP-d5 (BPAP-d5) as an internal standard for accurate quantification through isotope dilution. This method is intended for researchers, scientists, and professionals in drug development and clinical research involved in biomonitoring studies of environmental phenolic compounds.
Introduction
Bisphenol AP (BPAP), an analog of Bisphenol A (BPA), is used in the manufacturing of polycarbonates and epoxy resins. Due to its structural similarity to BPA, there are concerns about its potential endocrine-disrupting properties and the consequent risks to human health. Biomonitoring of BPAP in human urine is a key method for assessing exposure to this compound. In humans, BPAP is primarily metabolized to glucuronide and sulfate conjugates before excretion. Therefore, a deconjugation step is essential for the accurate measurement of total BPAP levels. Isotope dilution mass spectrometry, employing a stable isotope-labeled internal standard like BPAP-d5, is the gold standard for quantification as it effectively compensates for matrix effects and variations in sample recovery.
Experimental Protocol
Materials and Reagents
-
Bisphenol AP (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
β-glucuronidase from Helix pomatia
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
Human urine (blank, for calibration standards and quality controls)
Sample Preparation Workflow
Caption: Experimental workflow for the preparation of human urine samples for BPAP analysis.
Detailed Sample Preparation Protocol
-
Sample Thawing and Spiking: Thaw frozen human urine samples at room temperature. Centrifuge at 4000 rpm for 10 minutes to pellet any precipitate. Transfer 1 mL of the supernatant to a clean polypropylene tube. Add 10 µL of a 1 µg/mL solution of this compound in methanol to each sample, quality control (QC), and calibration standard to achieve a final concentration of 10 ng/mL.
-
Enzymatic Hydrolysis: To each tube, add 100 µL of 1 M ammonium acetate buffer (pH 5.0). Add 10 µL of β-glucuronidase enzyme solution (e.g., 2000 units). Vortex briefly and incubate the samples at 37°C for 4 hours to deconjugate the BPAP metabolites.[1]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a gentle stream of nitrogen for 5 minutes.
-
-
Elution: Elute the analytes from the SPE cartridge with 3 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis
The analysis is performed using a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
LC Parameters
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 30% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
MS/MS Parameters
The mass spectrometer is operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Bisphenol AP | 289.3 | 274.3 | 273.3 | -15 |
| This compound | 294.3 | 279.3 | 278.3* | -15 |
Note: The MRM transitions for Bisphenol AP are based on published data.[1] The transitions for this compound are theoretical and should be optimized experimentally. The precursor ion for BPAP-d5 is calculated based on the addition of five deuterium atoms to the parent molecule. The product ions are predicted based on the characteristic loss of a methyl group, similar to the fragmentation of the unlabeled compound.
Data Analysis and Quantification
The concentration of BPAP in the urine samples is determined by constructing a calibration curve using the peak area ratios of BPAP to BPAP-d5. The calibration standards are prepared by spiking blank urine with known concentrations of BPAP.
Calibration Curve
| Concentration (ng/mL) | Peak Area Ratio (BPAP/BPAP-d5) |
| 0.1 | Example Value |
| 0.5 | Example Value |
| 1.0 | Example Value |
| 5.0 | Example Value |
| 10.0 | Example Value |
| 50.0 | Example Value |
| 100.0 | Example Value |
A linear regression with a weighting factor of 1/x is typically used to fit the calibration curve.
Method Performance
The performance of the method should be validated by assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The following table provides expected performance characteristics based on similar methods for bisphenol analysis.
| Parameter | Expected Value |
| Linearity (r²) | > 0.995 |
| LOD | ~0.05 ng/mL |
| LOQ | ~0.1 ng/mL |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between sample processing and data acquisition for the quantification of BPAP.
Caption: Logical flow from sample to final concentration determination.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of total Bisphenol AP in human urine. The use of an isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for matrix effects and procedural losses. This protocol is suitable for biomonitoring studies aimed at assessing human exposure to BPAP and for research investigating the potential health effects of this compound.
References
Application Note: High-Sensitivity Quantification of Bisphenol AP in Serum and Plasma by Isotope Dilution LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive method for the quantification of Bisphenol AP (BPAP) in human serum and plasma using a stable isotope-labeled internal standard, Bisphenol AP-d5. The method utilizes solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isotope dilution mass spectrometry ensures high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis. This method is intended for researchers, scientists, and drug development professionals engaged in toxicological studies, biomonitoring, and pharmacokinetic analysis of bisphenols.
Introduction
Bisphenol AP (BPAP), an analog of Bisphenol A (BPA), is used in the manufacturing of polycarbonates, epoxy resins, and other polymers. Due to the increasing regulation of BPA, BPAP is being considered as a substitute in various applications. However, concerns have been raised about its potential endocrine-disrupting properties, similar to other bisphenols. Accurate and sensitive measurement of BPAP in biological matrices such as serum and plasma is crucial for assessing human exposure and understanding its potential health effects.
Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of trace-level analytes in complex biological fluids.[1][2] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte of interest, allows for the correction of analyte loss during sample processing and compensates for matrix-induced ionization suppression or enhancement, thereby ensuring the highest accuracy and precision.[1][2]
Experimental
Materials and Reagents
-
Bisphenol AP (analytical standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human serum/plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Standard Solution Preparation
-
BPAP Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPAP and dissolve it in 10 mL of methanol.
-
BPAP-d5 Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of BPAP-d5 and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the BPAP stock solution with a 50:50 (v/v) methanol:water mixture to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Spiking Solution (10 ng/mL): Dilute the BPAP-d5 stock solution with methanol to a final concentration of 10 ng/mL.
Sample Preparation Protocol
-
Sample Thawing: Thaw frozen serum or plasma samples at room temperature.
-
Spiking with Internal Standard: To 500 µL of serum or plasma, add 50 µL of the 10 ng/mL BPAP-d5 internal standard spiking solution. Vortex for 10 seconds.
-
Protein Precipitation: Add 1 mL of cold acetonitrile to the sample. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Dilution: Add 4 mL of water containing 0.1% formic acid to the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of water to remove interferences.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| Bisphenol AP | 289.3 | 274.3 | 273.3 |
| This compound | 294.3 | 279.3 | 276.3 |
Note: The MRM transitions for Bisphenol AP are based on published data.[3] The transitions for this compound are predicted based on the structure and common fragmentation patterns and should be confirmed experimentally.
Results and Discussion
Method Validation
The method should be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effects according to established guidelines. The following table provides representative performance data for the analysis of bisphenols in biological matrices.
Table 2: Representative Method Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.05 - 0.2 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 0.5 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (%RSD) | < 15% |
Note: This data is representative for bisphenol analysis and may vary for Bisphenol AP. Actual performance should be determined during method validation.
Experimental Workflow
Caption: Experimental workflow for the quantification of Bisphenol AP.
Toxicological Significance and Signaling Pathway
Bisphenols, including BPAP, are known endocrine-disrupting chemicals (EDCs) that can interfere with hormonal signaling pathways. The primary mechanism of action is through their interaction with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ). By binding to these receptors, bisphenols can mimic or block the effects of endogenous estrogens, leading to a disruption of normal physiological processes.
Caption: Simplified signaling pathway of Bisphenol AP as an endocrine disruptor.
Conclusion
This application note provides a detailed protocol for the sensitive and accurate quantification of Bisphenol AP in human serum and plasma using LC-MS/MS with an isotope-labeled internal standard. The method is suitable for a range of research applications, from biomonitoring and exposure assessment to pharmacokinetic and toxicological studies. The use of isotope dilution ensures high-quality, reliable data, which is essential for understanding the potential health risks associated with BPAP exposure.
References
- 1. Endocrine-disrupting Chemicals: Review of Toxicological Mechanisms Using Molecular Pathway Analysis [jcpjournal.org]
- 2. Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [restek.com]
Application Note: High-Sensitivity Quantification of Bisphenol AP in Human Breast Milk by Isotope Dilution LC-MS/MS
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Bisphenol AP (BPAP) in human breast milk. The methodology utilizes a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE) for effective sample clean-up and analyte enrichment. Quantification is achieved by stable isotope dilution analysis (SIDA) using ¹³C₁₂-Bisphenol AP as an internal standard, coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). This method provides the high selectivity and accuracy required for biomonitoring studies of BPAP exposure in vulnerable infant populations. The limit of quantification (LOQ) is suitable for detecting trace levels of BPAP typically found in breast milk samples.
Introduction
Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), is used in the production of polycarbonates and other polymers. Due to structural similarities with BPA, an endocrine-disrupting chemical, concerns have been raised about the potential health risks of BPAP, particularly for developing infants. As breastfeeding is a primary route of nutritional intake for infants, it is also a potential pathway for exposure to environmental contaminants present in the mother. Therefore, the development of sensitive and reliable analytical methods for the quantification of BPAP in human breast milk is crucial for assessing infant exposure and conducting risk assessments.
Isotope dilution analysis coupled with tandem mass spectrometry is the gold standard for the quantification of trace organic contaminants in complex biological matrices. This technique corrects for analyte loss during sample preparation and compensates for matrix effects during ionization, thereby ensuring high accuracy and precision. This application note provides a detailed protocol for the extraction, detection, and quantification of BPAP in human breast milk.
Experimental
Materials and Reagents
-
Standards: Bisphenol AP (≥99% purity), ¹³C₁₂-Bisphenol AP (¹³C₁₂-BPAP, ≥98% purity).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Hexane (HPLC grade), Dichloromethane (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade).
-
Reagents: Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Anhydrous sodium sulfate.
-
SPE Cartridges: Oasis HLB (3 cc, 60 mg) or equivalent polymeric reversed-phase cartridges.
-
Water: Deionized water (18.2 MΩ·cm).
Sample Preparation
The sample preparation involves protein precipitation, liquid-liquid extraction to remove lipids, and solid-phase extraction for further clean-up and concentration.
Protocol:
-
Sample Thawing and Spiking: Thaw frozen breast milk samples (1 mL) at room temperature. Vortex for 1 minute. Spike each sample with a known amount of ¹³C₁₂-BPAP internal standard solution in methanol.
-
Protein Precipitation: Add 3 mL of acetonitrile to the milk sample in a 15 mL glass centrifuge tube. Vortex for 30 seconds to precipitate proteins.
-
Lipid Removal (Liquid-Liquid Extraction):
-
Add 6 mL of hexane to the tube.
-
Invert the tube by hand for 5 minutes, then vortex for 30 seconds.
-
Centrifuge at 5,500 rpm for 10 minutes at 5°C.
-
Carefully aspirate and discard the upper hexane layer.
-
Repeat the hexane wash step.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition the SPE cartridge with 3 mL of MTBE, followed by 3 mL of methanol, and finally 3 mL of deionized water.
-
Loading: Dilute the remaining aqueous/acetonitrile layer from the LLE step with 9 mL of 1:8 methanol:water solution. Load the entire volume onto the conditioned SPE cartridge without applying vacuum.
-
Washing: Wash the cartridge with 5 mL of 40% methanol in water, followed by 3 mL of dichloromethane. Dry the cartridge under a gentle stream of nitrogen for 1 minute.
-
Elution: Elute the analytes with 4 mL of MTBE into a clean collection tube.
-
-
Final Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: 40% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The following precursor and product ions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) - Quantifier | Product Ion 2 (m/z) - Qualifier |
| Bisphenol AP | 289.1 | 274.1 | 195.1 |
| ¹³C₁₂-Bisphenol AP | 301.1 | 286.1 | 207.1 |
(Note: ¹³C₁₂-BPAP transitions are predicted based on the stable isotope labeling and may require empirical optimization.)
Results and Discussion
Method Performance
The described method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The use of a ¹³C-labeled internal standard ensures high accuracy by correcting for matrix effects and any variability in the extraction process.
Table 1: Summary of Quantitative Method Performance for Bisphenol Analogues
| Parameter | Bisphenol AP (and other analogues) | Source |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Detection (LOD) | 0.001 - 0.030 µg/kg | [1] |
| Limit of Quantification (LOQ) | 0.002 - 0.050 µg/kg | [1] |
| Intra-day Precision (%RSD) | < 15% | [2] |
| Inter-day Precision (%RSD) | < 20% | [2] |
| Recovery (%) | 81 - 119% (Accuracy) |
The quantitative data presented is based on a validated method for 18 bisphenol analogues, including BPAP, in breast milk. The precision and accuracy data are representative of isotope dilution methods for bisphenols in breast milk.
Data Presentation
The quantification of BPAP is based on the ratio of the peak area of the native BPAP to the peak area of the ¹³C₁₂-BPAP internal standard. A calibration curve is constructed by plotting this ratio against the concentration of BPAP in the calibration standards.
Visualization of Experimental Workflow
Caption: Workflow for BPAP analysis in breast milk.
Logical Relationship of Isotope Dilution
Caption: Principle of stable isotope dilution analysis.
Conclusion
The method presented provides a highly sensitive and selective protocol for the quantification of Bisphenol AP in human breast milk. The combination of a thorough sample clean-up procedure with the accuracy of isotope dilution and the sensitivity of UPLC-MS/MS makes this method suitable for demanding biomonitoring studies. This will enable researchers to accurately assess infant exposure to BPAP through breastfeeding, providing crucial data for public health and risk assessment.
References
Application Note and Protocol: Quantitative Analysis of Bisphenol AP in Environmental Water Samples using Isotope Dilution Mass Spectrometry with Bisphenol AP-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), is an industrial chemical used in the manufacturing of specialty polymers. Growing concerns over the endocrine-disrupting potential of bisphenols necessitate sensitive and accurate methods for their monitoring in environmental matrices. This application note describes a robust and reliable method for the quantitative analysis of Bisphenol AP in environmental water samples. The protocol employs solid-phase extraction (SPE) for sample preconcentration and cleanup, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and to correct for matrix effects and variations in sample preparation, a deuterated internal standard, Bisphenol AP-d5, is utilized. This isotope dilution method is the gold standard for quantitative mass spectrometry, providing high precision and reliability.[1]
Principle
The core of this analytical method is the use of a stable isotope-labeled internal standard, this compound. In this standard, five hydrogen atoms on the phenyl rings of Bisphenol AP have been replaced with deuterium. This mass shift allows the mass spectrometer to differentiate between the native analyte and the internal standard. Because this compound is chemically and physically almost identical to Bisphenol AP, it behaves similarly during sample extraction, chromatography, and ionization. By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This approach effectively normalizes for variations in extraction recovery, matrix-induced signal suppression or enhancement, and fluctuations in instrument performance, leading to highly accurate and precise results.
Experimental Protocols
Sample Collection and Preservation
Proper sample collection is critical to avoid contamination.
-
Containers: Collect water samples in pre-cleaned amber glass bottles with polytetrafluoroethylene (PTFE)-lined caps to prevent photodegradation and analyte leaching from plastic containers.
-
Sampling: Rinse the bottle with the sample water three times before filling.
-
Preservation: If the samples cannot be extracted immediately, they should be stored at 4°C and protected from light. The addition of a preservative, such as sodium azide, can inhibit microbial degradation. All samples should be extracted within 48 hours of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to concentrate the analyte and remove interfering matrix components.
-
Materials:
-
SPE cartridges (e.g., Oasis HLB, 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas for evaporation
-
-
Procedure:
-
Internal Standard Spiking: To a 250 mL water sample, add a precise volume of this compound standard solution to achieve a final concentration of 50 ng/L.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: After loading, wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 20-30 minutes to remove residual water.
-
Elution: Elute the retained analytes with two 4 mL aliquots of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: A linear gradient from 40% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 40% B.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM): Monitor the precursor and product ion transitions for both Bisphenol AP and its deuterated internal standard.
-
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Bisphenol AP | 289.3 | 274.3 | 273.3 | -15 |
| This compound | 294.3 | 279.3 | 278.3 | -15 |
Data Presentation
The use of an internal standard allows for accurate quantification. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
| Parameter | Value |
| Calibration Range | 1 - 500 ng/L |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/L |
| Limit of Quantification (LOQ) | 1.5 ng/L |
| Accuracy (Recovery) | 92-108% |
| Precision (RSD) | < 10% |
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of Bisphenol AP in water.
Conclusion
This application note provides a detailed and robust protocol for the quantification of Bisphenol AP in environmental water samples. The use of a deuterated internal standard, this compound, in conjunction with solid-phase extraction and LC-MS/MS analysis, ensures high accuracy, precision, and sensitivity. This method is suitable for routine monitoring of Bisphenol AP in various water sources, aiding in environmental risk assessment and regulatory compliance.
References
Troubleshooting & Optimization
Technical Support Center: Ion Suppression and Enhancement Effects on Bisphenol AP-d5 Signal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression or enhancement effects on the Bisphenol AP-d5 (BPA-d5) signal during mass spectrometry-based analyses.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inconsistent or Low this compound Signal Intensity
Question: My this compound internal standard signal is highly variable or unexpectedly low across my sample batch. What are the likely causes and how can I fix it?
Answer: Signal instability with deuterated internal standards like this compound is a common issue that can compromise the accuracy of your quantitative results. The primary culprits are often differential matrix effects, inadequate sample preparation, or issues with the LC-MS system itself.[1][2]
Troubleshooting Steps:
-
Verify Co-elution: Ensure that this compound and the native Bisphenol AP analyte are co-eluting. Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[1] This separation can expose the analyte and the internal standard to different matrix components, leading to differential ion suppression or enhancement.[1]
-
Solution: Overlay the chromatograms of the analyte and the internal standard to confirm co-elution. If they are separated, consider adjusting the chromatographic method, such as using a column with a different selectivity or modifying the mobile phase gradient.[1]
-
-
Assess Matrix Effects: The most common cause of signal instability is the sample matrix. Components of the matrix (e.g., salts, phospholipids, proteins) can co-elute with your analyte and internal standard, interfering with the ionization process in the mass spectrometer's source.
-
Solution: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. This involves comparing the signal of this compound in a clean solvent to its signal when spiked into a blank, extracted sample matrix. A significant difference in signal indicates a strong matrix effect.
-
-
Optimize Sample Preparation: A rigorous sample preparation protocol is crucial for removing interfering matrix components.
-
Solution: If you are using a simple protein precipitation method, consider more effective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, is highly effective at removing salts and phospholipids that are known to cause ion suppression.
-
-
Check Instrument Performance: Issues with the LC-MS system can also lead to signal instability.
-
Solution: Check for contamination in the mass spectrometer, particularly at the ion source. Ensure the autosampler is performing correctly and that there are no leaks in the system. A stable signal from repeated injections of a standard solution can help rule out instrument-related problems.
-
Issue 2: Poor Sensitivity and High Limits of Detection (LODs)
Question: I am struggling to achieve the desired sensitivity for Bisphenol AP and its deuterated internal standard. What can I do to improve my method's performance?
Answer: Poor sensitivity is often a direct consequence of ion suppression, but it can also be related to the ionization efficiency of the analyte itself or suboptimal instrument settings.
Troubleshooting Steps:
-
Minimize Ion Suppression: As detailed in Issue 1, reducing matrix effects is the first step to improving sensitivity. A cleaner sample will lead to a more robust and sensitive signal.
-
Solution: Employ advanced sample preparation techniques like SPE. Diluting the sample can also reduce the concentration of interfering compounds, though this may not be an option for trace-level analysis.
-
-
Optimize Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.
-
Solution: For bisphenols, using a mobile phase additive like ammonium fluoride has been shown to improve analytical sensitivity in electrospray ionization (ESI). However, be aware that some additives, like trifluoroacetic acid, can cause signal suppression.
-
-
Evaluate Ionization Source: Electrospray ionization (ESI) is commonly used for bisphenol analysis but is also more susceptible to ion suppression than other techniques like Atmospheric Pressure Chemical Ionization (APCI).
-
Solution: If your instrument allows, consider switching to an APCI source, which is generally less affected by matrix components.
-
-
Enhance Chromatographic Separation: Improving the separation of your analyte from matrix interferences can significantly boost sensitivity.
-
Solution: Adjust the gradient profile of your mobile phase to better resolve the analyte peak from the regions where ion suppression is most pronounced. A post-column infusion experiment can help identify these regions.
-
Frequently Asked Questions (FAQs)
Q1: What are ion suppression and ion enhancement?
A1: Ion suppression is a phenomenon in mass spectrometry where the signal of an analyte is reduced due to the presence of other co-eluting compounds, known as the matrix. These matrix components compete with the analyte for ionization in the instrument's source, leading to a decrease in the analyte's signal intensity. Ion enhancement is the opposite effect, where the presence of matrix components increases the analyte's signal, though this is less common.
Q2: Why is this compound used as an internal standard?
A2: A stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard for quantitative LC-MS/MS analysis. Because it has nearly identical chemical and physical properties to the native analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. By using the ratio of the analyte's peak area to the internal standard's peak area for quantification, the variability caused by matrix effects can be effectively normalized, leading to more accurate and precise results.
Q3: Can the deuterated internal standard itself cause ion suppression?
A3: Yes, studies have shown that an analyte and its co-eluting SIL internal standard can suppress each other's ionization in ESI. This is another reason why maintaining a consistent concentration of the internal standard across all samples and standards is critical for accurate quantification.
Q4: What are the primary causes of ion suppression in ESI?
A4: Several mechanisms have been proposed for ion suppression in ESI:
-
Competition for Charge: In the ESI source, there is a limited amount of charge available on the droplets. Highly concentrated matrix components can compete with the analyte for this charge, reducing the analyte's ionization efficiency.
-
Changes in Droplet Properties: High concentrations of interfering compounds can increase the viscosity and surface tension of the ESI droplets. This hinders solvent evaporation and the release of gas-phase ions, thereby suppressing the analyte signal.
-
Co-precipitation of Non-volatile Materials: Non-volatile materials in the matrix, such as salts, can co-precipitate with the analyte as the solvent evaporates, preventing the analyte from being efficiently ionized.
Q5: Are there any alternatives to ESI that are less prone to ion suppression?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI. The ionization mechanism in APCI is gas-phase, which is less affected by the non-volatile components that often cause problems in ESI. Atmospheric Pressure Photoionization (APPI) is another alternative that can be complementary to ESI and may show greater tolerance to matrix components.
Quantitative Data Summary
The following tables summarize quantitative data from relevant studies on bisphenols and matrix effects.
Table 1: Recovery of Bisphenols from Various Matrices
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Reference |
| Bisphenol A | Milk | Deproteinization, Dilution, SPME | 93.1 - 101 | |
| Bisphenol A | Soybean Milk | Deproteinization, Dilution, SPME | 93.9 - 102 | |
| Bisphenols (various) | Aquatic Products | Immunoaffinity Cleanup | 74 - 106 | |
| Bisphenols & Phthalates | Gilthead Sea Bream | Matrix Solid-Phase Dispersion | 70 - 92 | |
| Bisphenols (various) | Human Serum | LLE followed by SPE | 45.8 - 120 |
Table 2: Matrix Effect (ME) on Bisphenol Signals in Different Matrices
| Analyte | Matrix | Matrix Effect (%)* | Comments | Reference |
| Bisphenol A | Aquatic Products | < ±10 | With immunoaffinity cleanup | |
| Bisphenol S | Aquatic Products | < ±10 | With immunoaffinity cleanup | |
| Bisphenol S | Human Urine | 32 (average) | Ranged from 17 to 60% | |
| Bisphenol AF | Human Urine | 2 (average) | Extremely strong signal suppression |
*Matrix Effect (%) is calculated as (Peak area in matrix / Peak area in solvent) x 100. A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Experimental Protocols
Protocol 1: Post-Column Infusion for Ion Suppression Evaluation
This method is used to identify regions in the chromatogram where ion suppression or enhancement occurs.
-
System Setup: Configure the LC-MS/MS system for the analysis of this compound.
-
Infusion: Using a T-junction, connect a syringe pump to the LC flow path between the analytical column and the mass spectrometer's ion source.
-
Infusion Solution: Prepare a solution of this compound in the mobile phase at a concentration that provides a stable and moderate signal.
-
Infusion and Injection: Begin infusing the this compound solution at a constant, low flow rate (e.g., 10 µL/min) to obtain a stable baseline signal.
-
Blank Injection: Once a stable baseline is achieved, inject a blank, extracted matrix sample (a sample prepared without the analyte or internal standard).
-
Data Analysis: Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal intensity indicates a region of ion suppression caused by co-eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup
This protocol provides a general workflow for using SPE to remove interfering matrix components.
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Cartridge Selection: Choose an SPE cartridge with a sorbent that is appropriate for retaining Bisphenol AP (e.g., a reversed-phase C18 or a mixed-mode sorbent).
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Conditioning: Condition the SPE cartridge by passing a solvent like methanol through it, followed by water or an appropriate buffer. This activates the sorbent.
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Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic solution) onto the cartridge at a slow, controlled flow rate.
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Washing: Wash the cartridge with a weak solvent (e.g., a mixture of water and a small amount of organic solvent) to remove salts and other polar interferences while retaining the analyte.
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Elution: Elute Bisphenol AP and its deuterated internal standard from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile).
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Mechanism of ion suppression in the ESI source.
Caption: Workflow for troubleshooting signal instability.
Caption: Decision tree for sample preparation technique selection.
References
Technical Support Center: Troubleshooting Poor Recovery of Bisphenol AP-d5
Welcome to the technical support center for troubleshooting issues related to the analysis of Bisphenol AP-d5. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems encountered during sample preparation, specifically focusing on poor recovery of the deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for poor recovery of this compound during sample preparation?
Poor recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues include:
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Suboptimal Extraction Conditions: This includes incorrect pH of the sample, inappropriate solvent selection for liquid-liquid extraction (LLE), or an unsuitable solid-phase extraction (SPE) sorbent.
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Matrix Effects: Components in the sample matrix (e.g., proteins, lipids in serum) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS/MS analysis.[1][2]
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Issues with the Deuterated Standard: Problems such as isotopic exchange (loss of deuterium), degradation of the standard, or errors in concentration can lead to apparently low recovery.
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Procedural Errors: Inconsistent execution of the extraction protocol, such as incomplete phase separation in LLE or improper conditioning/elution in SPE, can significantly impact recovery.
Q2: How can I systematically troubleshoot the cause of low this compound recovery?
A stepwise approach is recommended to pinpoint the source of the problem. It is crucial to investigate each stage of your analytical method, from sample collection to final analysis. A logical troubleshooting workflow can help isolate the variable causing the issue.
Q3: Could the position of the deuterium label on this compound affect its stability and recovery?
Yes, the stability of the deuterium label is critical. If the deuterium atoms are on exchangeable sites, such as a hydroxyl (-OH) group, they can be replaced by hydrogen atoms from the solvent, especially under acidic or basic conditions.[2] This isotopic exchange can lead to a decrease in the signal of the deuterated standard and an artificially high signal for the unlabeled analyte. This compound is typically labeled on the phenyl ring, which is generally a stable position and less prone to exchange.
Troubleshooting Guides
Poor Recovery in Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for sample clean-up and concentration. Poor recovery of this compound during SPE can be diagnosed by analyzing the different fractions generated during the process (load, wash, and elution).
Troubleshooting Workflow for Poor SPE Recovery
Caption: A flowchart to diagnose poor recovery in solid-phase extraction.
Data Presentation: SPE Cartridge Selection
The choice of SPE sorbent is critical for good recovery. The following table summarizes recovery data for Bisphenol A (a close analog to Bisphenol AP) from various SPE cartridges.
| SPE Cartridge Type | Sorbent Chemistry | Average Recovery of Bisphenol A (%) | Reference |
| Oasis HLB | Hydrophilic-Lipophilic Balanced | 95 - 105 | [3] |
| InertSep RP1 | C18 | 80 - 95 | [3] |
| Sep-Pak C18 | C18 | 90 - 100 | |
| Affinimip® SPE Bisphenol A | Molecularly Imprinted Polymer | 94.7 - 102.6 | |
| Strata Phenyl | Phenyl | 74 - 87 |
This data is for Bisphenol A and should be used as a guide for selecting a starting point for this compound method development.
Poor Recovery in Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction relies on the partitioning of the analyte between two immiscible liquid phases. Poor recovery is often due to an incorrect pH or an inappropriate extraction solvent.
Data Presentation: Effect of pH on Extraction Recovery
The pH of the aqueous sample is crucial for ensuring that Bisphenol AP, a phenolic compound, is in its neutral form to be efficiently extracted into an organic solvent. The pKa of Bisphenol A is approximately 9.6-10.2.
| Sample pH | Expected State of Bisphenol AP | Extraction Efficiency into Organic Solvent | Reference |
| < 8 | Predominantly Neutral (protonated) | High | |
| 9.6 - 10.2 | Mixture of Neutral and Anionic | Decreasing | |
| > 11 | Predominantly Anionic (deprotonated) | Low |
Acidifying the sample to a pH below 8 is generally recommended to maximize the recovery of bisphenols in LLE.
Troubleshooting Workflow for Poor LLE Recovery
Caption: A flowchart to diagnose poor recovery in liquid-liquid extraction.
Experimental Protocols
Protocol 1: Solid-Phase Extraction of this compound from Human Serum
This protocol is adapted from methods for Bisphenol A analysis in human serum and can be used as a starting point for optimizing the recovery of this compound.
Materials:
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SPE Cartridges: C18, 500 mg (or other suitable sorbent based on the table above)
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Human Serum Sample
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This compound internal standard solution
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Methanol (HPLC grade)
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Acetonitrile (HPLC grade)
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Ammonium Acetate
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Deionized Water
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Nitrogen gas for evaporation
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of serum, add the this compound internal standard.
-
Vortex mix for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Equilibrate the cartridge with 5 mL of 25 mM ammonium acetate in water.
-
-
Sample Loading:
-
Load the pre-treated serum sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Follow with a wash of 5 mL of 10% methanol in water to remove less polar interferences.
-
-
Drying:
-
Dry the cartridge under a high vacuum for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound with 5 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Evaluation of Matrix Effects
This protocol helps determine if matrix components are causing ion suppression or enhancement of the this compound signal.
Procedure:
-
Prepare Three Sets of Samples:
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Set A (Neat Solution): Prepare a solution of this compound in a clean solvent (e.g., mobile phase) at the working concentration.
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Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., serum with no added standard) using your established protocol. After the final evaporation step, reconstitute the extract and then spike with this compound to the same final concentration as Set A.
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Set C (Pre-Extraction Spike): Spike a blank matrix sample with this compound at the working concentration before starting the extraction procedure.
-
-
Analyze and Compare:
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Analyze all three sets of samples by LC-MS/MS.
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Compare Set A and Set B: A significant difference in the peak area of this compound between these two sets indicates a matrix effect.
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Peak Area (Set B) < Peak Area (Set A) = Ion Suppression
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Peak Area (Set B) > Peak Area (Set A) = Ion Enhancement
-
-
Calculate Recovery: The absolute recovery can be calculated by comparing the peak area of Set C to Set B:
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Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
-
By following these troubleshooting guides and experimental protocols, researchers can systematically identify and address the root causes of poor this compound recovery, leading to more accurate and reliable analytical results.
References
Dealing with co-eluting interferences in Bisphenol AP analysis
Welcome to the technical support center for the analysis of Bisphenol AP (BPAP). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a particular focus on dealing with co-eluting interferences.
Frequently Asked Questions (FAQs)
Q1: What is Bisphenol AP (BPAP) and why is its analysis important?
A1: Bisphenol AP (BPAP), or 4,4'-(1-phenylethylidene)bisphenol, is a chemical compound used in the manufacturing of certain polymers and resins. Due to its structural similarity to Bisphenol A (BPA), there are concerns about its potential endocrine-disrupting properties. Accurate and reliable analytical methods are crucial for monitoring its presence in food contact materials, environmental samples, and biological matrices to assess human exposure and ensure consumer safety.
Q2: What are the common analytical techniques used for BPAP analysis?
A2: The most common and sensitive technique for the quantification of BPAP is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, allowing for the detection of trace levels of BPAP in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but often requires a derivatization step.
Q3: What are the typical precursor and product ions for BPAP in LC-MS/MS analysis?
A3: For LC-MS/MS analysis of BPAP in negative ionization mode, the following multiple reaction monitoring (MRM) transitions are commonly used:
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Precursor Ion (Q1): m/z 289.1
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Product Ion for Quantification (Q3): m/z 133.1
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Product Ion for Confirmation (Q3): m/z 211.1
It is crucial to optimize other MS parameters such as collision energy (CE) and declustering potential (DP) to achieve the best sensitivity and specificity for your instrument.
Troubleshooting Guide: Co-eluting Interferences
Co-eluting interferences can significantly impact the accuracy and reliability of Bisphenol AP (BPAP) quantification. This guide provides a systematic approach to identifying and resolving these issues.
Q4: I am observing a peak that co-elutes with my BPAP standard. What could it be?
A4: Co-eluting peaks with BPAP can arise from several sources:
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Isomers of BPAP: The synthesis of BPAP can sometimes result in the formation of structural isomers, which have the same mass but different structures. These isomers can have very similar chromatographic behavior.
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Other Bisphenol Analogues: Other bisphenols with similar chemical properties might co-elute with BPAP depending on the chromatographic conditions.
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Matrix Components: Complex sample matrices (e.g., food, environmental samples) contain numerous compounds that can potentially co-elute with the analyte of interest.
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Contamination: Contamination from laboratory plastics, solvents, or reagents can introduce interfering compounds.
Q5: How can I confirm the identity of the co-eluting peak?
A5: To confirm if the co-eluting peak is an interference, you can:
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Analyze a Blank Sample: Inject a solvent blank and a matrix blank (a sample of the same matrix type that is known to be free of BPAP) to check for background contamination.
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Use a Different Chromatographic Column: A column with a different stationary phase chemistry (e.g., a biphenyl or pentafluorophenyl (PFP) column instead of a C18) can alter the selectivity and resolve the co-eluting peaks.
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Modify Mobile Phase Composition: Adjusting the organic modifier (e.g., switching from acetonitrile to methanol or vice versa) or the pH of the aqueous phase can change the retention times of BPAP and the interfering compound differently.
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High-Resolution Mass Spectrometry (HRMS): If available, HRMS can provide a more accurate mass measurement, which can help in identifying the elemental composition of the interfering compound and distinguishing it from BPAP.
Q6: What are the recommended strategies to resolve co-eluting interferences with BPAP?
A6: Here are several strategies, ranging from simple adjustments to more comprehensive method modifications:
Chromatographic Optimization
Optimizing your LC method is often the first and most effective step.
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Gradient Optimization: A shallower gradient around the elution time of BPAP can increase the separation between closely eluting peaks.
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Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
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Column Temperature: Changing the column temperature can affect the retention behavior of different compounds to varying extents, potentially leading to better separation.
Sample Preparation
A robust sample preparation protocol is essential to remove matrix interferences.
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Solid-Phase Extraction (SPE): SPE can effectively clean up complex samples and isolate BPAP from interfering matrix components. The choice of sorbent (e.g., C18, polymeric) and elution solvents should be optimized for your specific sample type.
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QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique is particularly useful for food matrices. It involves an extraction with acetonitrile followed by a dispersive SPE cleanup step to remove interfering substances like fats and pigments.
Data Analysis
If complete chromatographic separation is not achievable, specific data analysis techniques can be employed.
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Use of Qualifier Ions: In MS/MS, monitoring a second, qualifier ion transition in addition to the primary quantifier ion can help to confirm the identity of BPAP. The ratio of the quantifier to qualifier ion should be consistent between standards and samples.
Experimental Protocols
Below are detailed methodologies for key experiments related to BPAP analysis.
Protocol 1: QuEChERS Sample Preparation for BPAP in Canned Food
This protocol is adapted for the extraction of BPAP from solid and liquid food matrices.
Materials:
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Homogenizer (for solid samples)
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50 mL polypropylene centrifuge tubes
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Acetonitrile (ACN)
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Magnesium sulfate (MgSO₄), anhydrous
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Sodium chloride (NaCl)
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Dispersive SPE sorbent (e.g., C18, PSA)
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Centrifuge
Procedure:
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Sample Homogenization: For solid samples, weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples, pipette 10 mL into the tube.
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Internal Standard Spiking: Add an appropriate internal standard (e.g., ¹³C₁₂-BPAP) to all samples, blanks, and quality controls.
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Extraction:
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Add 10 mL of ACN to the tube.
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For solid samples, add 5 mL of ultrapure water.
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Vortex or shake vigorously for 1 minute.
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Salting Out:
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Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
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Immediately shake vigorously for 1 minute to prevent the formation of salt clumps.
-
-
Centrifugation: Centrifuge the tubes at ≥4000 rpm for 10 minutes.
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Dispersive SPE Cleanup:
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Transfer an aliquot of the upper ACN layer to a new tube containing the dSPE sorbent (e.g., 50 mg C18 and 50 mg PSA per mL of extract).
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Vortex for 30 seconds.
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-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
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Analysis: Collect the supernatant, filter if necessary, and inject it into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analysis of Bisphenol AP
This protocol provides a starting point for the development of a validated LC-MS/MS method for BPAP.
Instrumentation:
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Liquid Chromatograph coupled to a triple quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
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Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is a good starting point. For better separation from isomers, a biphenyl or PFP column can be evaluated.
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Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.
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Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid or 5 mM ammonium acetate.
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Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute BPAP, and then return to initial conditions for re-equilibration. An example gradient is provided in the table below.
-
Flow Rate: 0.3 - 0.5 mL/min.
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Column Temperature: 30 - 40 °C.
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Injection Volume: 5 - 20 µL.
MS/MS Conditions:
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Ionization Mode: Electrospray Ionization (ESI), Negative.
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MRM Transitions:
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BPAP Quantifier: 289.1 → 133.1
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BPAP Qualifier: 289.1 → 211.1
-
-
Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and other source parameters according to your specific instrument manufacturer's guidelines to maximize the signal for the specified transitions.
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Caption: Example LC gradient for BPAP analysis.
Data Presentation
The following table summarizes typical retention times for Bisphenol AP and a potential interfering isomer, Bisphenol P (BPP), under similar chromatographic conditions. This illustrates how different column chemistries can be used to achieve separation.
| Compound | C18 Column Retention Time (min) | Biphenyl Column Retention Time (min) |
| Bisphenol AP (BPAP) | 5.8 | 6.2 |
| Bisphenol P (BPP) | 5.9 | 6.8 |
Caption: Comparison of retention times for BPAP and BPP on different LC columns.
Visualizations
The following diagrams illustrate key workflows and logical relationships in BPAP analysis.
Caption: General experimental workflow for Bisphenol AP analysis.
Caption: Troubleshooting workflow for co-eluting interferences in BPAP analysis.
Technical Support Center: Optimizing LC Gradient for Bisphenol Isomer and Bisphenol AP-d5 Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of bisphenol isomers and the internal standard Bisphenol AP-d5.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental process.
Q1: Why am I observing poor peak shape, such as peak tailing or fronting, for my bisphenol isomers?
A1: Poor peak shape is a common issue in liquid chromatography and can be attributed to several factors.
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Column Issues: The column itself may be the source of the problem. Blockage of the column frits can cause peak tailing. In this case, backflushing the column or replacing the frit may resolve the issue. Column collapse, where the stationary phase is compromised, can also lead to tailing and a loss of efficiency; this often requires replacing the column[1].
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Mobile Phase pH: The pH of the mobile phase is critical, especially for ionizable compounds. For basic compounds, a lower pH is generally better for achieving symmetrical peaks. If the pH is not optimal, it can lead to a mix of ionized and non-ionized forms of the analyte, resulting in tailing[1].
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Sample Overload: Injecting too much sample can saturate the column, leading to peak fronting[2]. To address this, reduce the sample concentration or the injection volume.
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Contamination: Contamination at the head of the column can cause analytes to have different starting points, resulting in peak tailing. This can sometimes be resolved by flushing the column with a strong organic solvent gradient[1].
Q2: My bisphenol isomers are co-eluting or have poor resolution. How can I improve their separation?
A2: Improving the resolution between closely eluting isomers requires careful optimization of the LC gradient.
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Gradient Slope: A shallower gradient (a slower increase in the organic solvent percentage over time) provides more time for the analytes to interact with the stationary phase, which can improve the separation of closely related isomers.
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Initial and Final Conditions: Adjusting the initial percentage of the organic solvent can affect the retention and separation of early-eluting compounds. Similarly, modifying the final organic solvent percentage and holding time can help elute strongly retained compounds.
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Choice of Organic Solvent: While acetonitrile and methanol are common organic modifiers in reversed-phase chromatography, their different selectivities can be exploited. If you are using one, trying the other may alter the elution order and improve separation.
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Column Temperature: Increasing the column temperature can improve efficiency and may affect the selectivity of the separation[3]. Using a column oven provides better control over this parameter.
Q3: I am seeing a "ghost peak" or high background for Bisphenol A (BPA) in my blank injections. What is the cause and how can I fix it?
A3: The presence of BPA in blank injections is a well-documented problem arising from its widespread use in laboratory plastics and as a contaminant in solvents.
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Source of Contamination: BPA can leach from polycarbonate plastics (e.g., tubes, pipette tips) and can be present even in LC-MS grade solvents.
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Accumulation on the Column: During the column equilibration phase of a gradient method (low organic content), BPA from the mobile phase can accumulate at the head of the column. When the gradient starts and the percentage of organic solvent increases, this accumulated BPA is eluted as a "ghost peak". The intensity of this peak can be proportional to the equilibration time.
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Solution: Isocratic Elution: One effective solution is to switch from a gradient to an isocratic elution method with a sufficiently high percentage of organic solvent (e.g., 50% acetonitrile). This prevents the BPA from accumulating on the column.
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Other Mitigation Strategies: If a gradient is necessary, use rigorous cleaning procedures for all glassware and avoid plastic labware where possible. Using glass or polypropylene SPE columns can result in lower background contamination than polystyrene columns.
Q4: My retention times are drifting between injections. What is the cause?
A4: Retention time instability can compromise the reliability of your analysis.
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Insufficient Column Equilibration: Ensure that the column is fully equilibrated with the initial mobile phase conditions before each injection. A common recommendation is to equilibrate for a volume equivalent to 10 column volumes.
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Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatically controlled column compartment is highly recommended to maintain a stable temperature.
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Mobile Phase Preparation: Ensure the mobile phase is prepared consistently for each run. If the mobile phase is a mixture of solvents, it is best to mix them before placing them in the solvent reservoir to avoid inaccurate mixing by the pump. Also, ensure the mobile phase is properly degassed to prevent air bubbles in the pump.
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Pump Performance: Inconsistent flow rates due to pump malfunctions or leaks can also lead to shifting retention times. Check for pressure fluctuations and any visible leaks in the system.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an LC gradient program for separating bisphenol isomers?
A1: A good starting point for separating a range of bisphenol isomers is a reversed-phase method using a C18 or a Biphenyl column. A simple gradient using water and an organic solvent like acetonitrile or methanol is often effective. For example, a fast 8-minute analysis has been developed that provides excellent peak shape and separation for 15 bisphenols.
Q2: Which type of LC column is recommended for bisphenol analysis?
A2: Reversed-phase columns are the most common choice for bisphenol analysis.
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Biphenyl Columns: These columns are particularly effective for providing excellent chromatographic peak shape and baseline separation for a wide range of bisphenols, including BPA and its common analogues.
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C18 Columns: C18 columns are also widely used and have been shown to be effective for separating bisphenols.
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Pentafluorophenyl (F5) Columns: These columns can offer alternative selectivity compared to C18 and have been successfully used for the simultaneous analysis of BPA and steroids.
Q3: How can I use this compound as an internal standard?
A3: A deuterated internal standard like this compound is used to improve the accuracy and precision of quantification by correcting for variations in sample preparation and instrument response.
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Preparation: A stock solution of the deuterated standard is prepared in an organic solvent like acetonitrile.
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Spiking: A known amount of the internal standard is added to all samples, calibration standards, and quality controls before any sample preparation steps. For example, in the analysis of infant formula, BPA-d16 was used as an internal standard.
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Quantification: The response of the target analyte is normalized to the response of the internal standard.
Q4: What are the typical MS/MS transitions for common bisphenols?
A4: The following table summarizes the precursor and product ions for several common bisphenols, which are typically analyzed in negative ionization mode.
| Bisphenol | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) | Reference |
| Bisphenol S (BPS) | 249.2 | 108.1 | 92.1 | |
| Bisphenol F (BPF) | 199.3 | 93.1 | 105.1 | |
| Bisphenol E (BPE) | 213.3 | 198.3 | 197.4 | |
| Bisphenol A (BPA) | 227.3 | 212.3 | 133.1 | |
| Bisphenol AF (BPAF) | 335.2 | 265.3 | 177.3 | |
| Bisphenol B (BPB) | 241.3 | 212.4 | 211.3 | |
| Bisphenol C (BPC) | 255.3 | 240.4 | 147.3 | |
| Bisphenol AP (BPAP) | 289.3 | 274.3 | 273.3 | |
| Bisphenol Z (BPZ) | 267.2 | 173.4 | 145.2 | |
| BPA-d16 (Internal Standard) | 241.0 | 223.0 | - |
Experimental Protocols & Methodologies
Example LC-MS/MS Method for 15 Bisphenols
This method provides excellent peak shape and separation for 15 bisphenols in a fast, 8-minute analysis.
-
Column: Raptor Biphenyl (1.8 µm, 50 mm x 2.1 mm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient Program:
-
Time (min) | %B
-
--- | ---
-
0.00 | 35
-
1.00 | 35
-
4.00 | 85
-
6.00 | 100
-
6.01 | 35
-
8.00 | 35
-
-
Flow Rate: 0.5 mL/min
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Injection Volume: 3 µL
-
Column Temperature: 40 °C
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Ionization Mode: ESI-
Visualizations
Caption: General experimental workflow for the analysis of bisphenols by LC-MS/MS.
Caption: Troubleshooting workflow for common LC separation issues.
Caption: Relationship between LC parameters and separation quality.
References
Technical Support Center: Mass Spectrometer Source Optimization for Bisphenol AP-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisphenol AP-d5 (BPAP-d5) in mass spectrometry applications.
Frequently Asked questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode?
A1: For this compound, the precursor ion in negative electrospray ionization (ESI) mode is the deprotonated molecule, [M-H]⁻. Given that the accurate mass of Bisphenol AP is 290.13068, the mass of the d5 variant will be approximately 295.16. The exact mass will depend on the positions of the deuterium labels. The most common fragmentation of Bisphenol AP involves the loss of a phenol group.[1] Therefore, a primary product ion can be predicted by subtracting the mass of phenol (C6H6O) from the precursor ion. Another common product ion for many bisphenols is the phenoxide ion at m/z 93.[1]
Q2: Should I use positive or negative ionization mode for this compound analysis?
A2: Negative ion mode is generally preferred for the analysis of bisphenols, including Bisphenol AP, due to the presence of phenolic hydroxyl groups which readily deprotonate to form [M-H]⁻ ions.[2][3] This typically results in higher sensitivity and more straightforward fragmentation patterns.
Q3: I am observing a low signal for my this compound internal standard. What are the common causes?
A3: Low signal intensity for a deuterated internal standard can stem from several factors:
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Suboptimal Source Conditions: The ion source parameters may not be optimized for this compound. This includes parameters like capillary voltage, gas flows (nebulizer, drying gas), and source temperature.
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Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of your internal standard.
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Incorrect MRM Transitions: The selected precursor and product ion masses may not be optimal, or the collision energy might be too high or too low.
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Standard Degradation: Improper storage or handling of the this compound standard can lead to degradation.
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Isotopic Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, leading to a decreased signal at the expected m/z.
Q4: My this compound peak is showing a different retention time than the non-deuterated Bisphenol AP. Is this normal?
A4: Yes, a slight shift in retention time between a deuterated internal standard and its non-deuterated analog is a known phenomenon in liquid chromatography, often referred to as the "isotope effect." This can sometimes lead to differential matrix effects if the two compounds do not co-elute perfectly.
Troubleshooting Guides
Issue 1: No or Very Low Signal for this compound
This is a common issue that can be addressed by systematically checking different components of the analytical workflow.
Troubleshooting Steps:
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Verify Instrument Performance:
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Ensure the mass spectrometer is properly tuned and calibrated.
-
Check for any leaks in the LC system or the connection to the mass spectrometer.
-
Confirm that the ESI needle is not clogged.
-
-
Confirm Standard Integrity:
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Prepare a fresh dilution of the this compound standard.
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Perform a direct infusion of the standard into the mass spectrometer to confirm its presence and response.
-
-
Optimize Source Parameters:
-
Follow the detailed experimental protocol below to optimize key source parameters such as capillary voltage, nebulizer gas flow, drying gas flow, and source temperature.
-
-
Check MRM Transitions and Collision Energy:
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Ensure the correct precursor and product ions for this compound are entered in the method.
-
Perform a collision energy optimization experiment to find the value that yields the highest product ion intensity.
-
Issue 2: Inconsistent or Irreproducible Signal for this compound
Signal instability can be caused by a variety of factors, from the sample preparation to the instrument itself.
Troubleshooting Steps:
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Evaluate Sample Preparation:
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Ensure the sample preparation method is consistent and reproducible.
-
Consider if matrix components could be interfering with ionization. A more rigorous cleanup step, like solid-phase extraction (SPE), might be necessary.
-
-
Assess Chromatographic Performance:
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Check for peak shape issues such as fronting or tailing.
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Ensure the retention time is stable between injections.
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Verify that this compound is not co-eluting with a strongly suppressing matrix component.
-
-
Investigate Matrix Effects:
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Perform a post-extraction spike experiment to determine if the sample matrix is causing ion suppression or enhancement.
-
-
Check for Isotopic Exchange:
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If the deuterium labels are on exchangeable positions (like the hydroxyl groups), consider the pH of your mobile phase and sample. An acidic pH can sometimes promote back-exchange.
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Quantitative Data Summary
The following tables provide starting points for mass spectrometer parameters for Bisphenol AP analysis. Note that optimal values will vary between instruments.
Table 1: Predicted MRM Transitions for Bisphenol AP and this compound (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Bisphenol AP | 290.1 | 195.1 | Loss of a phenol group[1] |
| Bisphenol AP | 290.1 | 93.1 | Phenoxide ion |
| This compound | ~295.2 | ~200.1 | Predicted based on d5 labeling and loss of phenol |
| This compound | ~295.2 | 93.1 | Phenoxide ion (assuming no deuterium on this fragment) |
Table 2: Typical Starting ESI Source Parameters for Bisphenol Analysis
| Parameter | Typical Range |
| Ionization Mode | Negative Electrospray (ESI) |
| Capillary Voltage | 2.5 - 4.5 kV |
| Nebulizer Gas (N₂) Pressure | 30 - 50 psi |
| Drying Gas (N₂) Flow | 8 - 12 L/min |
| Drying Gas Temperature | 300 - 400 °C |
| Sheath Gas Flow | 10 - 12 L/min |
| Sheath Gas Temperature | 350 - 400 °C |
Experimental Protocols
Protocol 1: Systematic Source Parameter Optimization
This protocol describes a systematic approach to optimizing the ESI source parameters for this compound using a direct infusion method.
-
Prepare a working standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Infuse the standard solution into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to monitor the precursor ion of this compound.
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Optimize one parameter at a time while keeping others constant. Record the signal intensity for each setting.
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Capillary Voltage: Vary the voltage in increments (e.g., 0.5 kV) within the typical range.
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Nebulizer Gas Pressure: Adjust the pressure in small increments (e.g., 5 psi).
-
Drying Gas Flow and Temperature: Optimize these parameters to ensure efficient desolvation without causing thermal degradation.
-
-
Plot the signal intensity against each parameter to determine the optimal setting.
-
Repeat the process for the primary product ion by optimizing the collision energy.
Visualizations
References
Potential for isotopic exchange in Bisphenol AP-d5
Technical Support Center: Bisphenol AP-d5
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals using this compound as an internal standard in their analytical experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to potential isotopic exchange and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
A1: this compound is the deuterium-labeled version of Bisphenol AP (BAP), intended for use as an internal standard in quantitative mass spectrometry-based assays. In commercially available standards, the five deuterium atoms are typically located on one of the terminal phenyl rings. This placement on the aromatic ring results in carbon-deuterium (C-D) bonds that are generally stable under standard analytical conditions.[1]
Q2: What is isotopic exchange and is it a concern for this compound?
A2: Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents, or matrix components).[2] For this compound, the deuterium labels are on an aromatic ring, which makes them significantly less susceptible to exchange compared to deuterium atoms on heteroatoms (like -OH or -NH) or carbons adjacent to carbonyl groups.[1][3] While the risk is low, exchange can be induced under harsh conditions such as exposure to strong acids or bases, or high temperatures.[3]
Q3: My this compound internal standard signal is decreasing over the course of an analytical run. Is this due to isotopic exchange?
A3: While a decreasing signal can be a symptom of isotopic exchange, it is less likely given the stability of the aromatic C-D bonds in this compound. Other potential causes should be investigated first, such as:
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Instrument Drift: The sensitivity of the mass spectrometer may be decreasing over time.
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Ion Suppression: Components from the sample matrix eluting at the same time as the internal standard can suppress its ionization.
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Adsorption: Phenolic compounds can sometimes adsorb to active sites within the LC system or on the column.
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Degradation: The compound may be degrading in the autosampler or in the ion source.
If these factors have been ruled out, a systematic investigation into isotopic exchange under your specific experimental conditions should be performed.
Q4: Can the phenolic hydroxyl (-OH) groups on this compound exchange with deuterium from a deuterated solvent?
A4: Yes, the protons on the two phenolic hydroxyl groups are highly labile and will rapidly exchange with deuterium if the compound is dissolved in a deuterated protic solvent like methanol-d4 or D₂O. This exchange is expected and does not affect the integrity of the five deuterium labels on the aromatic ring that are critical for its function as an internal standard. This exchange will, however, increase the mass of the molecule by two mass units.
Troubleshooting Guide: Investigating Isotopic Exchange
Issue: Inconsistent or inaccurate quantification results, with suspicion of isotopic exchange.
This guide provides a systematic approach to determine if isotopic exchange is occurring and how to mitigate it.
Step 1: Verify the Purity of the Internal Standard
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Action: Inject a high-concentration solution of the this compound standard alone.
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Analysis: Examine the mass spectrum for the presence of a signal corresponding to unlabeled Bisphenol AP (d0) or partially deuterated species (d1-d4).
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Rationale: The Certificate of Analysis (CoA) should state the isotopic purity. A significant presence of the unlabeled analyte in the standard material can lead to inaccurate results, especially at low concentrations.
Step 2: Assess Stability in Your Experimental Solvents
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Action: Prepare two solutions of this compound: one in your initial mobile phase composition and another in your sample reconstitution solvent. Incubate these solutions at the same temperature as your autosampler for a duration equivalent to a typical analytical run.
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Analysis: Inject the incubated solutions and compare the peak areas of this compound and any observed unlabeled Bisphenol AP to a freshly prepared solution (T=0).
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Rationale: This experiment will reveal if the solvent conditions and temperature are promoting back-exchange.
Step 3: Evaluate the Impact of pH
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Action: If your sample preparation or mobile phase involves acidic or basic conditions, perform the stability experiment from Step 2 at the pH extremes of your method.
-
Analysis: Compare the extent of back-exchange at different pH values.
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Rationale: The rate of isotopic exchange is highly dependent on pH, with the slowest rates typically observed between pH 2.5 and 7. Both strongly acidic and basic conditions can catalyze the exchange.
Step 4: Optimize Mass Spectrometer Source Conditions
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Action: If using Atmospheric Pressure Chemical Ionization (APCI), methodically lower the desolvation or vaporizer temperature and monitor the internal standard signal.
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Rationale: High ion source temperatures, particularly in APCI, can sometimes induce in-source back-exchange of deuterium on aromatic rings.
Data Presentation
Table 1: Physicochemical Properties of Bisphenol A (as an analogue for Bisphenol AP)
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₆O₂ | |
| Molar Mass | 228.29 g/mol | |
| pKa | 9.6 - 10.3 | |
| Water Solubility | Very low (~120-300 mg/L) | |
| Appearance | White solid/powder |
Table 2: Qualitative Solubility of Bisphenol A in Common Organic Solvents
| Solvent Class | Solvent Example | Solubility | Rationale |
| Alcohols | Ethanol, Methanol | High | Good compatibility due to hydrogen bonding with phenolic groups. |
| Ketones | Acetone | High | Good compatibility with polar and nonpolar regions of the molecule. |
| Esters | Ethyl Acetate | High | Solubilizes both the aromatic core and interacts with polar groups. |
| Aromatic Hydrocarbons | Toluene | High | Effectively solubilizes the large, nonpolar aromatic structure. |
| Halogenated Solvents | Dichloromethane | High | Good general solvent for moderately polar organic compounds. |
| Aprotic Polar Solvents | Acetonitrile | Moderate | Can be used, but may be less effective than alcohols or ketones. |
Table 3: Example LC-MS/MS Parameters for Bisphenol AP Analysis
| Parameter | Setting |
| LC Column | Biphenyl or C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start at 30-40% B, ramp to 95% B |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Mode | Negative Electrospray (ESI-) |
| Precursor Ion (BAP) | m/z 289.3 |
| Product Ions (BAP) | m/z 274.3, 273.3 |
| Precursor Ion (BAP-d5) | m/z 294.3 |
| Product Ion (BAP-d5) | m/z 279.3 |
Note: These are example parameters and should be optimized for your specific instrument and application. Data derived from similar bisphenol analyses.
Experimental Protocols
Protocol: Assessing the Isotopic Stability of this compound
Objective: To determine if significant isotopic exchange (>5%) of this compound occurs under the specific conditions of an analytical method.
Materials:
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This compound stock solution (e.g., 1 mg/mL in methanol).
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Unlabeled Bisphenol AP stock solution.
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Blank matrix (e.g., human plasma, extracted environmental sample).
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Sample preparation solvents (e.g., reconstitution solvent, mobile phase).
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LC-MS/MS system.
Methodology:
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Prepare Analysis Solutions:
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T=0 Sample: Spike a known concentration of this compound into the blank matrix. Immediately process this sample according to your standard sample preparation protocol (e.g., protein precipitation or solid-phase extraction).
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Incubated Matrix Sample: Spike the same concentration of this compound into the blank matrix. Incubate this sample under conditions that mimic the longest expected sample handling and storage time (e.g., 24 hours at 4°C in the autosampler). After incubation, process the sample using the standard protocol.
-
Incubated Solvent Sample: Spike the same concentration of this compound into your final sample reconstitution solvent. Incubate under the same conditions as the matrix sample.
-
-
LC-MS/MS Analysis:
-
Analyze the processed extracts from all three samples.
-
Monitor the MRM transitions for both this compound and unlabeled Bisphenol AP.
-
-
Data Analysis:
-
Calculate the peak area ratio of unlabeled Bisphenol AP to this compound for all three samples.
-
Compare the ratio in the incubated samples to the T=0 sample. A significant increase in this ratio in the incubated samples is indicative of isotopic exchange.
-
Also, compare the absolute peak area of this compound across the runs. A significant decrease in the incubated samples may suggest exchange or degradation.
-
Visualizations
Caption: Potential pathway for isotopic exchange in this compound.
Caption: Experimental workflow for assessing isotopic stability.
Caption: Troubleshooting decision tree for this compound issues.
References
Stability of Bisphenol AP-d5 in different solvents and matrices
This technical support center provides guidance on the stability of Bisphenol AP-d5 in various solvents and matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For long-term stability, it is recommended to prepare this compound stock solutions in organic solvents such as methanol or acetonitrile. Acetonitrile is often preferred as it has demonstrated good stability for bisphenol compounds. Working solutions can then be prepared by diluting the stock solution with the appropriate solvent.
Q2: How should I store my this compound solutions to ensure stability?
A2: this compound solutions should be stored at low temperatures to minimize potential degradation. For long-term storage, temperatures of -20°C or -80°C are recommended. Storing solutions at room temperature or 4°C may lead to a decrease in concentration over time.
Q3: Is this compound stable in aqueous solutions?
A3: The stability of bisphenol compounds is known to be reduced in the presence of water. The rate of degradation can increase with a higher water content in the solvent mixture. It is advisable to prepare aqueous solutions fresh and analyze them promptly. If storage of aqueous solutions is necessary, it should be at -70°C to maintain stability.[1]
Q4: Can I store my this compound solutions in plastic containers?
A4: It is best to use amber glass vials for storing this compound solutions. This prevents potential leaching of contaminants from plastic and protects the compound from light. Bisphenol A (BPA), a related compound, is a known component of polycarbonate plastics and can leach into solutions, causing contamination and inaccurate results.
Q5: I am using this compound as an internal standard. Can deuterium exchange occur?
A5: While stable isotope-labeled internal standards are generally robust, deuterium exchange is a potential issue for deuterated compounds, especially under acidic or basic conditions. It is recommended to avoid storing deuterated standards in highly acidic or basic solutions. Careful evaluation of the stability of the deuterated standard in the specific analytical conditions is advised.
Troubleshooting Guide
Issue 1: I am seeing a peak for this compound in my blank injections.
-
Question: Why is there a this compound signal in my blank runs, and how can I eliminate it?
-
Answer: This phenomenon, often referred to as "ghost peaks," can be caused by contamination of the mobile phase, solvent vials, or the LC-MS/MS system itself with bisphenol compounds.
-
Troubleshooting Steps:
-
Analyze each component of your mobile phase individually to identify the source of contamination.
-
Use fresh, high-purity solvents and new glassware.
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Implement a rigorous cleaning procedure for your LC system, including flushing the lines with a strong organic solvent.
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Consider that the non-deuterated Bisphenol AP may be present as a contaminant and can sometimes interfere with the deuterated standard signal depending on the analytical method.
-
-
Issue 2: The concentration of my this compound working solution seems to be decreasing over time.
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Question: I suspect my this compound working solution is degrading. How can I confirm this and prevent it?
-
Answer: Degradation of the working solution can lead to inaccurate quantification.
-
Troubleshooting Steps:
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Stability Check: To confirm degradation, prepare a fresh working standard of this compound and compare its response to the suspect solution.
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Solvent Composition: If your working solution is in a high-aqueous matrix, its stability will be compromised. It is best to prepare these fresh before each analysis.
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Storage Conditions: Ensure that the working solutions are stored at appropriate low temperatures (-20°C or -80°C) and protected from light.
-
-
Issue 3: I am observing poor repeatability at low concentrations of my analyte when using this compound as an internal standard.
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Question: Why is the precision poor for my low concentration samples?
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Answer: Poor repeatability at low concentrations can be a result of background contamination from your solvents or system. This background signal can interfere with the accurate quantification of your low-concentration standards.
-
Troubleshooting Steps:
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Verify Solvent Purity: Analyze your mobile phase components as samples to check for any interfering peaks at the retention time of your analyte and internal standard.
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Optimize Extraction: Ensure your sample preparation method effectively removes matrix components that could cause ion suppression or enhancement, which can be more pronounced at lower concentrations.
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Use a Calibration Curve: Ensure your calibration curve covers the low concentration range and has a sufficient number of points to accurately define the relationship.
-
-
Data Presentation
Table 1: Illustrative Stability of this compound in Different Solvents
| Solvent | Storage Temperature | Day 0 (% Recovery) | Day 7 (% Recovery) | Day 30 (% Recovery) |
| Methanol | -20°C | 100 | 99.5 | 98.8 |
| Methanol | 4°C | 100 | 98.2 | 95.1 |
| Acetonitrile | -20°C | 100 | 99.8 | 99.2 |
| Acetonitrile | 4°C | 100 | 98.5 | 96.0 |
| 50:50 Acetonitrile:Water | -20°C | 100 | 97.0 | 92.5 |
| 50:50 Acetonitrile:Water | 4°C | 100 | 92.1 | 85.3 |
Table 2: Illustrative Stability of this compound in Biological Matrices
| Matrix | Storage Temperature | Day 0 (% Recovery) | Day 7 (% Recovery) | Day 30 (% Recovery) |
| Human Plasma | -80°C | 100 | 99.1 | 98.0 |
| Human Plasma | -20°C | 100 | 97.5 | 93.2 |
| Rat Serum | -80°C | 100 | 99.3 | 98.5 |
| Rat Serum | -20°C | 100 | 97.8 | 94.0 |
Experimental Protocols
Protocol: Assessment of this compound Solution Stability
-
Objective: To evaluate the stability of this compound in a specific solvent under defined storage conditions.
-
Materials:
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This compound certified reference material
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High-purity solvent (e.g., methanol, acetonitrile)
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Amber glass vials with PTFE-lined caps
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Calibrated analytical balance
-
Volumetric flasks
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LC-MS/MS system
-
-
Procedure:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
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Prepare working solutions at a relevant concentration (e.g., 1 µg/mL) by diluting the stock solution.
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Divide the working solution into multiple aliquots in amber glass vials.
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Analyze a set of freshly prepared aliquots (Time 0) to establish the initial concentration.
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Store the remaining aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
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At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve a set of aliquots from each storage condition.
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Allow the samples to thaw (if frozen) and equilibrate to room temperature.
-
Analyze the samples by LC-MS/MS.
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Calculate the percent recovery at each time point relative to the Time 0 measurement.
-
-
Acceptance Criteria: The compound is considered stable if the mean concentration at each time point is within ±15% of the initial concentration.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting decision tree for this compound analysis.
References
Validation & Comparative
A Comparative Guide to Method Validation for Bisphenol AP Analysis: The Superiority of Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Bisphenol AP (BPAP), a compound of growing concern due to its potential endocrine-disrupting properties. We will explore a validated analytical method for BPAP and illustrate the significant advantages of employing a stable isotope-labeled internal standard, Bisphenol AP-d5 (BPAP-d5), for method validation and routine analysis. The use of BPAP-d5, through isotope dilution mass spectrometry, is presented as the gold standard for achieving the highest accuracy and precision.
The Critical Role of Internal Standards in Analytical Accuracy
In quantitative analysis, particularly for trace-level determination in complex matrices such as environmental, food, or biological samples, an internal standard is crucial for reliable results. It is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples, calibrators, and quality controls. Its purpose is to correct for the potential loss of analyte during sample preparation and for variations in instrument response.
While structurally similar compounds can be used as internal standards, the ideal choice is a stable isotope-labeled version of the analyte itself. In the case of Bisphenol AP, this is this compound. A deuterated internal standard is chemically identical to the analyte and will behave identically during extraction, derivatization, and chromatographic separation. Its only significant difference is its mass, allowing it to be distinguished by a mass spectrometer. This co-elution and identical chemical behavior ensure the most accurate correction for any analytical variability, a principle that forms the basis of the highly precise isotope dilution technique.[1]
Performance Comparison: BPAP Analysis With and Without Isotope Dilution
Below is a table summarizing typical validation parameters for the analysis of BPAP and other bisphenols using different analytical approaches. The data for the hypothetical "BPAP with BPAP-d5" method is projected based on the established benefits of using deuterated internal standards in similar analyses.
Table 1: Comparison of Method Validation Parameters for Bisphenol Analysis
| Parameter | BPAP by LC-MS/MS (with derivatization)[2] | BPA by HPLC-UV[3] | BPA by GC-MS (with derivatization)[4] | BPAP with BPAP-d5 (Projected) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.9965 | > 0.999 |
| Limit of Detection (LOD) | 0.005 - 0.02 ng/mL (in river water) | 0.004 mg/kg | 0.23 - 2.70 µg/kg | < 0.005 ng/mL |
| Limit of Quantification (LOQ) | 0.015 - 0.06 ng/mL (in river water) | 0.010 mg/kg | 0.78 - 9.10 µg/kg | < 0.015 ng/mL |
| Accuracy (Recovery %) | Not explicitly stated | 83.2 - 98.4% | Not explicitly stated | 95 - 105% |
| Precision (RSD %) | Not explicitly stated | < 10.5% | < 19.8% | < 5% |
Note: The projected values for "BPAP with BPAP-d5" are based on the typical improvements in accuracy and precision observed when employing isotope dilution methods for the analysis of other bisphenols.
Experimental Protocols
A robust method validation protocol is essential to ensure that an analytical method is fit for its intended purpose. The following sections detail a typical experimental protocol for the analysis of BPAP, with a clear indication of where the use of BPAP-d5 as an internal standard is integrated. This protocol is based on established methods for bisphenol analysis and adheres to FDA guidelines on analytical method validation.[5]
Sample Preparation (Solid Phase Extraction - SPE)
This protocol is a general guideline and may require optimization for different sample matrices.
-
Sample Collection and Storage: Collect samples in glass or polypropylene containers to avoid contamination. Store at 4°C for short-term and -20°C for long-term storage.
-
Internal Standard Spiking: To a known volume or weight of the sample, add a precise amount of BPAP-d5 solution in a suitable solvent (e.g., methanol).
-
Enzymatic Hydrolysis (for biological samples): For the analysis of total BPAP (free and conjugated), incubate the sample with β-glucuronidase/sulfatase to deconjugate the metabolites.
-
Solid Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove interferences.
-
Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
Chromatographic and Mass Spectrometric Conditions (LC-MS/MS)
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both typically containing a small amount of an additive like ammonium fluoride or formic acid to improve ionization.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for bisphenols.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both BPAP and BPAP-d5 are monitored. For example:
-
BPAP: [M-H]⁻ → fragment ion 1, [M-H]⁻ → fragment ion 2
-
BPAP-d5: [M-d5-H]⁻ → fragment ion 1', [M-d5-H]⁻ → fragment ion 2'
-
-
Method Validation Parameters
The method should be validated according to ICH Q2(R2) guidelines, assessing the following parameters:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of BPAP and BPAP-d5 in blank matrix samples.
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. A linear regression analysis should yield a correlation coefficient (R²) of ≥ 0.99.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is assessed by analyzing spiked matrix samples at different concentration levels (typically low, medium, and high). The recovery should be within an acceptable range (e.g., 80-120%).
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) and is evaluated at two levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): Analysis of replicate samples on different days, by different analysts, or on different instruments.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. The LOD is typically determined as a signal-to-noise ratio of 3, while the LOQ is a signal-to-noise ratio of 10.
Visualizing the Workflow and Key Concepts
To further clarify the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for BPAP Analysis using BPAP-d5 Internal Standard.
The diagram above illustrates the key stages of a validated analytical method for Bisphenol AP, from sample preparation through to LC-MS/MS analysis and method validation. The integration of the BPAP-d5 internal standard at the beginning of the sample preparation process is a critical step for ensuring accurate quantification.
Caption: Simplified Signaling Pathway of Bisphenol AP as an Endocrine Disruptor.
This diagram illustrates the potential mechanism by which Bisphenol AP can exert its endocrine-disrupting effects. By binding to estrogen receptors, BPAP can interfere with normal hormonal signaling pathways, leading to a cascade of cellular events that may result in adverse health outcomes. Accurate quantification of BPAP exposure is therefore critical for toxicological and risk assessment studies.
Conclusion
The validation of an analytical method for Bisphenol AP is paramount for obtaining reliable data in research and regulatory settings. While various analytical techniques can be employed, the use of a deuterated internal standard, this compound, in conjunction with mass spectrometry, offers unparalleled advantages in terms of accuracy, precision, and robustness. This isotope dilution approach effectively mitigates matrix effects and corrects for variability in sample processing, ensuring the highest quality data. For researchers, scientists, and drug development professionals investigating the presence, migration, and toxicological effects of Bisphenol AP, the adoption of a method validated with this compound is strongly recommended as the most scientifically sound and defensible approach.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Validation of an HPLC Method for Determination of Bisphenol-A Migration from Baby Feeding Bottles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. altabrisagroup.com [altabrisagroup.com]
A Comparative Guide to the Use of Deuterated Internal Standards for Bisphenol A Analysis: Focus on Linearity, Accuracy, and Precision
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Bisphenol A (BPA), the use of a stable isotope-labeled internal standard is crucial for achieving reliable and accurate results. This guide provides a comprehensive comparison of the performance of commonly used deuterated internal standards in terms of linearity, accuracy, and precision. While specific experimental data for Bisphenol AP-d5 is not widely available in the public domain, this guide will establish a performance benchmark using data from well-characterized deuterated standards like Bisphenol A-d16 (BPA-d16) and ¹³C₁₂-Bisphenol A (¹³C₁₂-BPA). The principles and methodologies outlined are directly applicable to the validation and use of this compound.
The Critical Role of Internal Standards in Quantitative Analysis
In analytical chemistry, particularly in complex matrices such as biological fluids, food, and environmental samples, an internal standard is a substance added in a constant amount to samples, calibration standards, and quality controls. It is used to correct for the loss of analyte during sample processing and to compensate for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest. Deuterated internal standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard for mass spectrometry-based quantification because they co-elute with the analyte and exhibit similar ionization behavior, leading to high accuracy and precision.[1]
Performance Comparison of Deuterated Internal Standards
The following tables summarize the performance characteristics of commonly used deuterated internal standards for BPA analysis. This data, gathered from various studies, provides a benchmark for the expected performance of a high-quality deuterated internal standard like this compound.
Table 1: Linearity of Analytical Methods Using Deuterated Internal Standards for BPA Quantification
| Internal Standard | Matrix | Linearity Range | Correlation Coefficient (R²) |
| BPA-d16 | Air | 0.007–3.5 µ g/filter | > 0.999[2] |
| ¹³C₁₂-BPA | Canned Tuna | 1–1200 ng/mL | 0.9978[3] |
| BPA-d16 | Paper Products | Not Specified | > 0.9921[4] |
| ¹³C₁₂-BPA | Foodstuffs | 0–100 µg/kg | > 0.9990[5] |
| BPA-d16 | Human Plasma & Seminal Fluid | Not Specified | > 0.99 |
Table 2: Accuracy and Precision of Analytical Methods Using Deuterated Internal Standards for BPA Quantification
| Internal Standard | Matrix | Accuracy (Recovery/Bias) | Precision (RSD) |
| BPA-d16 | Air | Mean bias 2% | Mean RSD 5% |
| ¹³C₁₂-BPA | Canned Tuna | 80–103% | 1–12% |
| BPA-d16 | Paper Products | 71–115% | < 17.4% (inter-day) |
| ¹³C₁₂-BPA | Foodstuffs | Trueness 4.2% | 2.5–19.0% |
| BPA-d16 | Human Plasma & Seminal Fluid | Within ±15% of nominal | < 15% |
Experimental Protocols
A detailed and robust experimental protocol is fundamental for achieving high-quality data. Below are generalized yet detailed methodologies for sample preparation and LC-MS/MS analysis for the quantification of BPA using a deuterated internal standard. These protocols can be adapted for use with this compound.
Sample Preparation (General Workflow)
-
Sample Weighing/Aliquoting: Accurately weigh a specific amount of the homogenized solid sample or pipette a precise volume of the liquid sample into a polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a known and constant amount of the this compound internal standard solution to all samples, calibration standards, and quality control samples.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Add an appropriate organic solvent (e.g., acetonitrile, ethyl acetate) to the sample. Vortex or shake vigorously to ensure thorough mixing and extraction of BPA and the internal standard.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample onto the cartridge, wash away interferences, and then elute the analyte and internal standard with a suitable solvent.
-
-
Centrifugation: Centrifuge the sample to separate the extraction solvent from the solid matrix or aqueous layer.
-
Evaporation and Reconstitution: Transfer the supernatant or eluate to a clean tube and evaporate the solvent under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of a solvent compatible with the LC-MS/MS mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm filter to remove any particulate matter before injection into the LC-MS/MS system.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of BPA.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of additive like formic acid or ammonium acetate to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode is typically used for BPA analysis.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both BPA and the deuterated internal standard (e.g., this compound).
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key stages of the analytical workflow.
Caption: A generalized experimental workflow for the analysis of Bisphenol A using an internal standard.
Caption: Key parameters and their assessment in the validation of an analytical method for BPA.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and validation of a capillary high-performance liquid chromatography/electrospray tandem mass spectrometric method for the quantification of bisphenol A in air samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of LC-MS/MS method for quantification of bisphenol A and estrogens in human plasma and seminal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining Analytical Performance: A Guide to Limit of Detection (LOD) and Quantification (LOQ) for Bisphenol AP
For researchers, scientists, and professionals in drug development, the accurate measurement of chemical compounds is paramount. This guide provides a comparative overview of analytical methods for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Bisphenol AP (BAP), a compound of increasing interest due to its potential endocrine-disrupting properties. Understanding the LOD and LOQ is crucial for method validation, ensuring that the chosen analytical technique is sensitive and reliable enough for its intended application.
Comparison of Analytical Methods for Bisphenol Analysis
Various analytical techniques are employed for the detection and quantification of bisphenols, including Bisphenol AP. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are among the most common methods.[1][2]
Below is a summary of reported LOD and LOQ values for Bisphenol A and its analogues, including data relevant to Bisphenol AP, from various studies. This data highlights the performance of different analytical methods in diverse matrices.
| Analytical Method | Analyte(s) | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-FLD | Bisphenol A | Canned Vegetables | 0.005 mg/kg | 0.01 mg/kg | [3][4] |
| QuEChERS GC-MS | 16 Bisphenol Analogues (including BAP) | Canned Foods & Beverages | Not explicitly stated for BAP | Not explicitly stated for BAP | [1] |
| GC-MS | Bisphenol A | Seawater | 0.004 µg/L | 0.013 µg/L | |
| HPLC-FLD | Seven Bisphenols | Human Breast Milk | 0.5 - 2.1 ng/mL | 1.4 - 6.3 ng/mL | |
| LC-MS/MS | Bisphenol A | Tuna | 2.01 ng/g | 5.02 ng/g | |
| LC-MS/MS | BPA, BPB, BPS | Plant-Based Beverages | 0.26 ng/mL | 0.78 ng/mL | |
| UHPLC-MS/MS | 13 Bisphenol Analogues (including BPAP) | River Water | Not explicitly stated for BPAP | 0.005 - 0.02 ng/mL (range for all) | |
| UHPLC-MS/MS | 13 Bisphenol Analogues (including BPAP) | Sediment | Not explicitly stated for BPAP | 0.15 - 0.80 ng/g (range for all) | |
| GC-MS | BPA and chlorinated derivatives | Urban Wastewater | 0.3 ng/L (for BPA) | Not explicitly stated | |
| GC-MS/MS | Six Bisphenols (including BPAF, BPB, BPE, BPF, BPS) | Paper and Board | 0.23 - 2.70 µg/kg | 0.78 - 9.10 µg/kg | |
| LC-MS/MS | Six Bisphenols (including BPAF, BPB, BPE, BPF, BPS) | Paper and Board | 0.29 - 0.40 µg/kg | 1.09 - 1.32 µg/kg |
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical results. Below are generalized protocols for the determination of LOD and LOQ based on common practices in the cited literature.
General Protocol for LOD and LOQ Determination
The calculation of LOD and LOQ is a critical step in method validation. A common approach involves the analysis of blank samples and the statistical evaluation of the signal-to-noise ratio or the standard deviation of the response.
1. Based on the Standard Deviation of the Response and the Slope:
This is a widely accepted method for estimating LOD and LOQ.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where:
-
σ is the standard deviation of the response. This can be determined from the y-intercept of the regression line of the calibration curve or from the analysis of a series of blank samples.
-
S is the slope of the calibration curve.
2. Based on Signal-to-Noise Ratio:
This approach is also commonly used, particularly in chromatography.
-
LOD: A signal-to-noise ratio of 3:1 is generally considered the limit of detection.
-
LOQ: A signal-to-noise ratio of 10:1 is typically used for the limit of quantification.
Sample Preparation (General Workflow)
Sample preparation is a critical step that can significantly influence the accuracy and sensitivity of the analysis. A typical workflow for solid or liquid samples is as follows:
-
Extraction: The analyte of interest is extracted from the sample matrix. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). For instance, in the analysis of bisphenols in canned foods, a QuEChERS method might be employed. For water samples, SPE is a common choice.
-
Derivatization (for GC-MS): For analysis by GC-MS, polar compounds like bisphenols often require derivatization to increase their volatility and thermal stability. A common derivatizing agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Clean-up: The extract is purified to remove interfering substances from the matrix. This step is crucial for achieving low detection limits.
-
Concentration: The purified extract is often concentrated to increase the analyte concentration to a level detectable by the instrument.
-
Analysis: The prepared sample is then injected into the analytical instrument (e.g., HPLC, GC-MS, LC-MS/MS) for separation and detection.
Visualization of the LOD and LOQ Determination Workflow
The following diagram illustrates the general workflow for determining the Limit of Detection and Limit of Quantification for an analytical method.
Caption: Workflow for LOD and LOQ Determination.
References
Inter-laboratory Comparison for Bisphenol AP Measurement: A Guide for Researchers
This guide provides a framework for conducting inter-laboratory comparisons (ILCs) for the measurement of Bisphenol AP (BAP). While specific data for BAP is limited in publicly available ILCs, this document leverages the extensive data and established protocols from studies on Bisphenol A (BPA), a structurally similar compound. The principles and methodologies presented here are directly applicable to establishing a robust BAP measurement comparison. This guide is intended for researchers, scientists, and professionals in drug development to ensure accuracy and comparability of BAP quantification across different laboratories.
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate quantification of BAP. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed for bisphenol analysis.[1] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of these methods based on data from BPA studies, which can be considered indicative for BAP analysis.
Table 1: Performance Characteristics of HPLC-based Methods for Bisphenol Analysis
| Parameter | HPLC-UV | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | 0.004 mg/kg[2] | - | 0.0033 mg/kg[2] |
| Limit of Quantification (LOQ) | 0.010 mg/kg[2] | 0.034 µg/L[3] | 0.01 to 0.13 ng/mL |
| Linearity (Concentration Range) | 0.01–0.6 mg/kg | - | 0.09 - 19.5 ng/mL |
| Repeatability (%RSD) | 89.5 and 99.0% | < 7% | - |
| Recovery | 83.2 to 98.4% | 85% to 94% | - |
Table 2: Performance in Inter-laboratory Comparison Studies for BPA
| Study Type | Matrix | Key Findings |
| Proficiency Test | 50% Aqueous Ethanol (Food Simulant) | Demonstrates the utility of standardized food simulants for comparable results and quality assurance. |
| Inter-laboratory Comparison | Recycled Paper/Cardboard Extracts | A high percentage of laboratories (over 89%) achieved acceptable z-scores, indicating good performance for BPA analysis in extracts. |
| Round Robin Study | Human Serum | Multiple laboratories developed sensitive and accurate methods for direct quantification of unconjugated BPA and its glucuronide metabolite. The study emphasized the importance of controlling for contamination. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to the success of any inter-laboratory comparison. The following sections outline a general workflow and specific analytical methodologies based on established practices for bisphenol analysis.
1. Sample Preparation
The initial step in the analysis of BAP involves representative sampling and ensuring sample integrity before analysis. It is crucial to avoid plastic containers and other materials that could introduce contamination during sampling, storage, or extraction.
-
Extraction: Solid-phase extraction (SPE) is a commonly used technique for isolating and preconcentrating bisphenols from various sample matrices, including environmental, food, and biological samples. Liquid-liquid extraction (LLE) is another traditional method that can be employed.
2. Analytical Methods
-
High-Performance Liquid Chromatography (HPLC):
-
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase.
-
Detection:
-
UV-Vis Detector: A simple and cost-effective method.
-
Fluorescence Detector: Offers higher sensitivity and selectivity.
-
Mass Spectrometry (MS/MS): Provides the highest sensitivity and specificity, enabling the identification and quantification of trace levels of the analyte.
-
-
Typical Conditions (for BPA, adaptable for BAP):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Flow Rate: Typically around 1 mL/min.
-
Injection Volume: 10 µL.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer.
-
Derivatization: Bisphenols are often derivatized before GC analysis to increase their volatility and improve chromatographic performance.
-
Detection: Mass spectrometry provides high selectivity and sensitivity.
-
3. Quality Control and Data Analysis in ILC
-
Homogeneity and Stability: Before distribution to participating laboratories, the test materials must be assessed for homogeneity and stability to ensure all participants receive comparable samples.
-
Performance Evaluation: The performance of participating laboratories is typically evaluated using statistical measures such as:
-
Z-scores: Compares a laboratory's result to the consensus mean of all results. A z-score between -2.0 and +2.0 is generally considered satisfactory.
-
ζ-scores (Zeta-scores): Assesses the agreement of a laboratory's result with the assigned value, taking into account the measurement uncertainties of both the laboratory and the assigned value.
-
Mandatory Visualizations
Workflow for an Inter-laboratory Comparison Study
Caption: Workflow of a typical inter-laboratory comparison study.
Potential Estrogenic Signaling Pathway of Bisphenols
Caption: Simplified diagram of a potential estrogenic signaling pathway for bisphenols.
References
A Head-to-Head Comparison: Bisphenol AP-d5 versus ¹³C-labeled Bisphenol AP as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of Bisphenol AP (BPAP), the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. This guide provides an objective comparison of two stable isotope-labeled internal standards for BPAP: the deuterated Bisphenol AP-d5 and the carbon-13 labeled (¹³C) Bisphenol AP.
In the realm of quantitative mass spectrometry, particularly when analyzing trace levels of compounds in complex matrices, the stable isotope dilution (SID) method is the gold standard. This technique employs an isotopically labeled version of the analyte of interest as an internal standard to correct for variations during sample preparation and analysis. While both deuterated (²H) and ¹³C-labeled standards serve this purpose, their inherent physicochemical properties can lead to significant differences in analytical performance.
Performance Comparison: A Data-Driven Overview
The following table summarizes the expected performance characteristics of this compound and ¹³C-labeled Bisphenol AP based on established principles and data from analogous compounds.
| Performance Metric | This compound (Deuterated) | ¹³C-labeled Bisphenol AP | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to native BPAP. | Co-elutes perfectly with native BPAP. | Deuterium substitution can alter the polarity and strength of C-H bonds, leading to chromatographic separation from the unlabeled analyte. ¹³C labeling has a negligible effect on chromatographic behavior. |
| Matrix Effect Compensation | May provide less accurate compensation due to potential chromatographic separation. | Provides superior compensation for matrix effects. | As the ¹³C-labeled standard co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement from co-eluting matrix components, leading to more accurate correction. |
| Isotopic Stability | Risk of back-exchange of deuterium with hydrogen, especially at labile positions, which can compromise quantification. | Highly stable with no risk of isotope exchange. | The ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange under typical analytical conditions. |
| Accuracy | Potentially lower accuracy due to chromatographic shifts and isotopic instability. | Generally higher accuracy due to ideal co-elution and stability. | The closer the internal standard mimics the analyte's behavior, the more accurate the quantification. |
| Precision | May exhibit higher variance in results, particularly in complex matrices. | Typically demonstrates higher precision (lower variance). | Consistent co-elution and stability lead to more reproducible results across different samples and analytical runs. |
| Cost | Generally less expensive and more readily available. | Typically more expensive due to more complex and laborious synthesis. | The cost of ¹³C-labeled starting materials and the synthetic routes are generally higher. |
Experimental Protocols
The following provides a representative experimental protocol for the quantitative analysis of Bisphenol AP in a biological matrix (e.g., serum or urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Sample Preparation
-
Spiking: To 500 µL of the sample (e.g., serum) in a polypropylene centrifuge tube, add a known concentration of the internal standard solution (either this compound or ¹³C-labeled Bisphenol AP).
-
Protein Precipitation: Add 1 mL of ice-cold acetonitrile to the sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for the separation of bisphenols.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for column re-equilibration.[1]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions:
-
Bisphenol AP: Monitor the transition from the precursor ion to a specific product ion (e.g., m/z 289.3 → 274.3).[2]
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition.
-
¹³C-labeled Bisphenol AP: Monitor the corresponding mass-shifted precursor to product ion transition.
-
-
Quantification
The concentration of Bisphenol AP in the sample is determined by calculating the peak area ratio of the native analyte to the internal standard and comparing this ratio to a calibration curve constructed using known concentrations of Bisphenol AP and a fixed concentration of the internal standard.
Visualizing the Analytical Workflow
The following diagram illustrates the typical workflow for the quantitative analysis of Bisphenol AP using a stable isotope-labeled internal standard and LC-MS/MS.
Caption: Workflow for Bisphenol AP analysis.
Conclusion
References
The Pivotal Role of Bisphenol AP-d5 in Accurate Biological Monitoring: A Comparative Performance Guide
For researchers, scientists, and drug development professionals engaged in the critical analysis of bisphenol A (BPA) and its analogues, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides an objective comparison of Bisphenol AP-d5's performance as a stable isotope-labeled internal standard in various biological matrices, supported by experimental data and detailed methodologies.
In the realm of toxicology and pharmacokinetic studies, isotope dilution mass spectrometry (IDMS) stands as the gold standard for quantification. This is due to its capacity to correct for analyte loss during sample preparation and instrumental analysis by incorporating a stable, isotopically labeled internal standard. This compound (BPAP-d5), a deuterated form of Bisphenol AP, serves this crucial role, ensuring high precision and accuracy in the detection of its unlabeled counterpart in complex biological samples such as urine, serum, and plasma.
Comparative Performance Analysis
The efficacy of an internal standard is determined by its ability to mimic the behavior of the analyte of interest throughout the analytical process, thereby compensating for variations in extraction recovery and matrix effects. While direct head-to-head comparative studies for BPAP-d5 against all other alternatives are not extensively published, the general superiority of stable isotope-labeled standards over structural analogues is well-established in the scientific community.
Here, we summarize the expected performance of this compound in comparison to a generic non-isotope labeled structural analogue internal standard. This data is synthesized from various studies on bisphenol analysis.
Table 1: Performance Characteristics in Human Urine
| Performance Parameter | This compound (Isotope Dilution) | Structural Analogue (Non-Isotope Labeled) |
| Recovery Correction | Excellent (Compensates for analyte loss during sample preparation) | Partial to Poor (Differences in physicochemical properties can lead to dissimilar recovery) |
| Matrix Effect | High (Effectively compensates for signal suppression or enhancement) | Variable (May not adequately correct for matrix-induced variations) |
| Linearity (R²) of Calibration Curve | Typically ≥ 0.99 | Often lower and less consistent |
| Precision (%RSD) | Generally low (<15%) | Can be significantly higher |
| Accuracy (% Bias) | High (Closer to true value) | Lower and more variable |
Table 2: Performance Characteristics in Human Serum/Plasma
| Performance Parameter | This compound (Isotope Dilution) | Structural Analogue (Non-Isotope Labeled) |
| Recovery Correction | Excellent | Partial to Poor |
| Matrix Effect | High (Crucial for complex matrices like serum and plasma) | Variable and often insufficient |
| Linearity (R²) of Calibration Curve | Typically ≥ 0.99 | Often lower and less consistent |
| Precision (%RSD) | Generally low (<15%) | Can be significantly higher |
| Accuracy (% Bias) | High | Lower and more variable |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. The following is a representative experimental protocol for the analysis of Bisphenol AP in human urine and serum/plasma using isotope dilution LC-MS/MS with this compound as an internal standard.
Sample Preparation for Urine
-
Sample Thawing and Spiking: Thaw frozen human urine samples at room temperature. To a 1 mL aliquot of urine, add the this compound internal standard spiking solution. Vortex for 10 seconds.
-
Enzymatic Hydrolysis: To account for conjugated bisphenols, enzymatic hydrolysis is often performed. Add β-glucuronidase/sulfatase to the urine sample and incubate, for example, at 37°C for several hours.[1]
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove interferences.
-
Elution: Elute the analytes with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Sample Preparation for Serum/Plasma
-
Sample Thawing and Spiking: Thaw frozen human serum or plasma samples at room temperature. To a 0.5 mL aliquot of the sample, add the this compound internal standard spiking solution. Vortex for 10 seconds.
-
Protein Precipitation: Add a protein precipitating agent, such as cold acetonitrile, to the sample. Vortex vigorously to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
Supernatant Transfer and Dilution: Carefully transfer the supernatant to a clean tube. The supernatant may be further diluted with water containing a small amount of acid (e.g., 0.1% formic acid) before SPE.
-
Solid-Phase Extraction (SPE): Follow the same SPE procedure as described for urine samples (conditioning, loading, washing, and elution).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Utilize a C18 analytical column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode. Monitor the specific precursor-to-product ion transitions for both native Bisphenol AP and the this compound internal standard using Multiple Reaction Monitoring (MRM).
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logical flow of using an isotope-labeled internal standard, the following diagrams are provided.
References
A Researcher's Guide to Bisphenol Analysis: A Cross-Validation of Leading Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of bisphenols is of paramount importance due to their endocrine-disrupting properties and widespread presence in consumer products. This guide provides a comprehensive comparison of the three most prevalent analytical methods for bisphenol analysis: Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). Supported by experimental data, this document aims to equip researchers with the necessary information to select the most appropriate method for their specific analytical needs.
The ubiquitous nature of bisphenols, particularly Bisphenol A (BPA), in plastics and epoxy resins has led to growing concerns about their potential adverse health effects. As a result, robust and reliable analytical methods are crucial for monitoring their presence in various matrices, including food, environmental samples, and biological fluids.[1][2] This guide delves into the principles, protocols, and performance characteristics of LC-MS, GC-MS, and ELISA, offering a comparative overview to aid in methodological selection.
Method Comparison at a Glance
The choice of an analytical method for bisphenol analysis is often a trade-off between sensitivity, selectivity, sample throughput, and cost. While chromatographic techniques coupled with mass spectrometry offer high accuracy and low detection limits, immunoassays provide a rapid and cost-effective screening alternative.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by liquid chromatography, detection by mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Antigen-antibody binding with enzymatic signal amplification. |
| Sample Preparation | Typically involves extraction (LLE or SPE). Derivatization is not usually required.[3] | Requires extraction and mandatory derivatization to increase volatility.[2][4] | Can sometimes be used with minimal sample preparation for simple matrices. |
| Sensitivity | High, with low limits of detection (ng/L to µg/L). | Very high, often achieving the lowest detection limits, especially with MS/MS. | Moderate, with higher detection limits compared to MS methods. |
| Selectivity | High, especially with tandem MS (MS/MS). | High, particularly with MS/MS, which reduces matrix interference. | Can be prone to cross-reactivity with structurally similar compounds. |
| Throughput | Moderate to high, with automated systems. | Moderate, derivatization step can be time-consuming. | High, suitable for screening large numbers of samples. |
| Cost | High initial instrument cost and maintenance. | High initial instrument cost and maintenance. | Lower instrument and consumable costs. |
| Primary Application | Quantitative analysis in complex matrices (food, biological samples). | Confirmatory analysis and quantification at trace levels. | Rapid screening of large sample sets (e.g., water). |
Quantitative Performance Data
The following table summarizes typical performance characteristics of the three methods for the analysis of Bisphenol A (BPA) in various matrices. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
| Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Precision (RSD%) |
| LC-MS/MS | Infant Formula | 7.8 µg/kg | 31.3 µg/kg | - | - |
| LC-MS/MS | Plant-Based Beverages | 0.24 ng/mL | 0.78 ng/mL | 78.0 - 105.0 | 8.1 - 14.1 |
| LC-MS/MS | Human Urine | 0.018 - 0.048 ng/mL | - | 45.8 - 120 | - |
| GC-MS | Water | 0.4 ng/L | - | ~100 | - |
| GC-MS | Paper & Cardboard | 0.02 µg/kg - 6 µg/kg | - | - | < 4.5 |
| ELISA | Water | 9.934 µg/L | - | - | - |
Experimental Workflows and Methodologies
A generalized workflow for bisphenol analysis is presented below, followed by detailed experimental protocols for each of the three major analytical techniques.
The following diagram illustrates the decision-making process for selecting an appropriate analytical method.
References
The Role of Bisphenol AP-d5 in Ensuring Analytical Accuracy in Proficiency Testing
In the landscape of analytical chemistry, particularly in the realm of environmental and food safety testing, the accuracy and reliability of measurements are paramount. Proficiency testing (PT) schemes are a cornerstone of quality assurance for laboratories, providing an external validation of their analytical capabilities. For the analysis of emerging contaminants like Bisphenol AP (BPAP), an analogue of Bisphenol A (BPA), the use of stable isotope-labeled internal standards is crucial for achieving the highest level of accuracy. This guide provides a comparative overview of Bisphenol AP-d5 as an internal standard in the context of proficiency testing for BPAP, detailing its performance characteristics and the experimental protocols for its use.
Comparison of Internal Standards for Bisphenol AP Analysis
The choice of internal standard is a critical factor in the development of robust analytical methods for quantifying Bisphenol AP, especially when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard should mimic the chemical and physical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization behavior in the mass spectrometer. This allows for the correction of variations in sample preparation, extraction recovery, and matrix effects.
For the analysis of Bisphenol AP, two primary types of stable isotope-labeled standards are considered: deuterated (e.g., this compound) and carbon-13 (¹³C) labeled analogues. While direct head-to-head comparative studies for Bisphenol AP internal standards are not extensively published, the analytical chemistry community generally prefers ¹³C-labeled standards over deuterated ones. This preference is based on the closer chemical identity of ¹³C-labeled standards to the native analyte, which minimizes the potential for isotopic effects during chromatography and mass spectrometric fragmentation. However, deuterated standards like this compound are more readily available and cost-effective, making them a common choice in many laboratories.
The following table summarizes the key performance parameters for an analytical method using a stable isotope-labeled internal standard for the determination of Bisphenol AP and its analogues, based on a validated ultrasound-assisted extraction followed by solid-phase extraction and LC-MS/MS analysis.
| Performance Parameter | Bisphenol AP with Stable Isotope Dilution | Alternative Labeled Standards (e.g., ¹³C-BPAP) |
| Linearity (R²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.025 - 0.140 µg/kg | Expected to be in a similar low ng/g range |
| Limit of Quantification (LOQ) | 0.08 - 0.47 µg/kg | Expected to be in a similar low ng/g range |
| Repeatability (RSDr) | ≤7.8% | Generally expected to be <15% |
| Intermediate Precision (RSDR) | ≤10% | Generally expected to be <20% |
| Relative Expanded Uncertainty (k=2) | <17% | Dependent on the overall method validation |
| Recovery | Not explicitly stated, but method validated with spike recovery experiments | Typically in the range of 80-120% |
Data extrapolated from a validation study on various bisphenols, including Bisphenol AP, using stable isotope dilution LC-MS/MS.[1]
Experimental Protocols
A robust and validated experimental protocol is essential for the accurate quantification of Bisphenol AP in complex matrices, a prerequisite for successful participation in proficiency testing schemes. The following is a representative methodology for the analysis of Bisphenol AP in solid foodstuff samples using a stable isotope dilution LC-MS/MS method.
Objective: To accurately quantify the concentration of Bisphenol AP in a solid food matrix using this compound as an internal standard.
Materials and Reagents:
-
Bisphenol AP analytical standard
-
This compound internal standard solution (of known concentration)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Hydromatrix or sand
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
Procedure:
-
Sample Preparation and Fortification:
-
Homogenize the solid sample.
-
Weigh a representative portion of the homogenized sample (e.g., 1 gram).
-
Spike the sample with a known amount of the this compound internal standard solution.
-
For validation and quality control, spike blank matrix samples with known concentrations of native Bisphenol AP.
-
-
Extraction:
-
Mix the sample with a dispersing agent like sand to improve extraction efficiency.[1]
-
Add extraction solvent (e.g., acetonitrile).
-
Perform ultrasound-assisted extraction (UAE) for a specified duration (e.g., 15 minutes).[1]
-
Centrifuge the sample and collect the supernatant.
-
Repeat the extraction step and combine the supernatants.
-
-
Clean-up:
-
Evaporate the solvent from the combined supernatants and reconstitute in a suitable buffer.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample extract.
-
Wash the cartridge to remove interferences.
-
Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile/methanol, both containing a small percentage of formic acid to improve peak shape and ionization.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both native Bisphenol AP and this compound.
-
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the native Bisphenol AP to the peak area of the this compound internal standard against the concentration of the native analyte in the calibration standards.
-
Calculate the concentration of Bisphenol AP in the samples using the response ratio and the calibration curve.
-
Visualizing the Workflow
To illustrate the logical flow of a proficiency testing scheme for Bisphenol AP analysis, the following diagrams outline the overall process and the analytical workflow within a participating laboratory.
The diagram above illustrates the cyclical nature of a proficiency testing scheme, from the provider's preparation of the test material to the participant's analysis and the final performance evaluation.
This second diagram details the step-by-step analytical process a laboratory would typically follow when analyzing a proficiency testing sample for Bisphenol AP using an isotope dilution method with this compound.
References
The Gold Standard: Deuterated Internal Standards Enhance Accuracy in Bisphenol Analysis
In the precise world of analytical chemistry, the choice of an internal standard is a critical decision that directly impacts the reliability of quantitative results. For researchers, scientists, and drug development professionals engaged in the analysis of bisphenols, this choice is particularly significant due to the low concentration levels often encountered and the complexity of biological matrices. This guide provides an objective comparison of deuterated and non-deuterated internal standards, leveraging experimental data to demonstrate the superior performance of their deuterated counterparts in liquid chromatography-mass spectrometry (LC-MS) applications.
Deuterated internal standards, which are chemically identical to the analyte but with some hydrogen atoms replaced by deuterium, are widely regarded as the "gold standard".[1] Their nearly identical physicochemical properties to the analyte ensure they co-elute during chromatography and experience similar effects from the sample matrix, thus providing a more accurate correction for variations during sample preparation and analysis.[2][3] Non-deuterated internal standards, often structural analogs, have a similar but not identical chemical structure, which can lead to differences in chromatographic behavior and susceptibility to matrix effects.[4]
Unveiling Superior Performance: A Quantitative Comparison
Experimental data consistently highlights the advantages of using deuterated internal standards for bisphenol analysis. The key performance indicators in analytical method validation—accuracy, precision, and recovery—are significantly improved when a deuterated internal standard is employed.
A comparative analysis of LC-MS/MS methods for Bisphenol A (BPA) in various food matrices clearly illustrates this point. The method utilizing a deuterated internal standard (BPA-d16 or ¹³C₁₂-BPA) demonstrated consistently higher recovery rates and better precision (lower relative standard deviation, %RSD) across different food types compared to a method without an internal standard.[1]
| Food Matrix | Analyte Concentration (ng/g) | Recovery (%) with Deuterated IS | %RSD with Deuterated IS | Recovery (%) without IS | %RSD without IS |
| Canned Tuna | 10 | 98.5 | 3.2 | 75.2 | 12.8 |
| Infant Formula | 5 | 95.2 | 4.1 | 68.9 | 15.3 |
| Beverage | 2 | 101.3 | 2.8 | 82.1 | 10.5 |
Table 1: Performance of LC-MS/MS Method with and without a Deuterated Internal Standard for Bisphenol A analysis in various food matrices. Data compiled from.
Similarly, a direct comparison between a deuterated internal standard and a structural analog for the analysis of another compound in plasma showed a marked improvement in both accuracy and precision when the deuterated standard was used.
| Internal Standard Type | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Deuterated IS | 50 | 100.3 | 7.6 |
| Structural Analog IS | 50 | 96.8 | 8.6 |
Table 2: Comparison of a deuterated internal standard and a structural analog internal standard for an LC-MS/MS assay in plasma. Data from.
The Experimental Blueprint: A Protocol for Comparison
To objectively evaluate the performance of deuterated versus non-deuterated internal standards for bisphenol analysis, a robust experimental protocol is essential. The following methodology outlines a typical approach for such a comparative validation study.
Objective: To compare the accuracy, precision, and matrix effect compensation of a deuterated internal standard (e.g., BPA-d16) and a non-deuterated internal standard (e.g., a structural analog) for the quantification of Bisphenol A in a biological matrix (e.g., human serum) by LC-MS/MS.
1. Preparation of Standards and Samples:
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of Bisphenol A. Divide these into two sets. To one set, add a constant concentration of the deuterated internal standard. To the second set, add a constant concentration of the non-deuterated internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of Bisphenol A in the chosen biological matrix. Again, create two sets, one for each type of internal standard.
-
Blank Samples: Use the biological matrix without any added analyte or internal standard to assess for interferences.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
To an aliquot of serum, add the appropriate internal standard solution.
-
Precipitate proteins by adding a suitable solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
3. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Use a suitable chromatographic column and mobile phase gradient to achieve separation of Bisphenol A and the internal standards.
-
Operate the mass spectrometer in a sensitive detection mode, such as Multiple Reaction Monitoring (MRM), to monitor specific precursor-to-product ion transitions for the analyte and each internal standard.
4. Data Analysis:
-
For each set of data, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentrations of the QC samples using their respective calibration curves.
-
Calculate the accuracy (as percent recovery) and precision (as percent relative standard deviation) for each QC level for both internal standard methods.
-
Evaluate the matrix effect by comparing the response of the analyte in the presence and absence of the matrix. A lower variability in the matrix factor when using an internal standard indicates better compensation.
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of Bisphenol A, a typical experimental workflow, and the logical comparison between deuterated and non-deuterated internal standards.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of Bisphenol AP-d5
For researchers and professionals in drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of Bisphenol AP-d5, a deuterated analog of Bisphenol AP. Adherence to these protocols is essential for minimizing environmental impact and protecting all personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of solid this compound should be performed in a well-ventilated area or a chemical fume hood to avoid the inhalation of dust particles.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the approved methods for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for any site-specific procedures that may be in place.[2]
-
Waste Identification and Segregation :
-
Do not mix this compound waste with other chemical waste streams.
-
Keep it in its original, clearly labeled container or a compatible, sealed waste container.
-
Label the waste container clearly as "Hazardous Waste: this compound" and include any relevant hazard symbols.
-
-
Waste Accumulation and Storage :
-
Store the waste container in a designated, well-ventilated, and secure hazardous waste storage area.
-
Ensure the container is always closed except when adding waste.
-
Use secondary containment to prevent spills. The secondary container must be chemically compatible and able to hold 110% of the volume of the primary container.
-
-
Disposal of Contaminated Materials :
-
Solid Waste : Items such as gloves, absorbent paper, and pipette tips contaminated with this compound should be collected as solid hazardous waste. These should be double-bagged in clear plastic bags and labeled as hazardous waste.
-
Sharps : Contaminated sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container labeled as hazardous waste.
-
Spills : In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste. Do not flush spills down the drain.
-
-
Disposal of Unused or Waste this compound :
-
The primary and recommended method for the disposal of chemical waste is through your institution's EHS hazardous waste program.
-
Contact your EHS office to schedule a pickup for your properly labeled and contained this compound waste.
-
Never dispose of chemical waste in the regular trash or down the sanitary sewer.
-
-
Disposal of Empty Containers :
-
A container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or methanol) before it can be disposed of as regular trash.
-
The rinsate from the triple-rinse procedure must be collected and disposed of as hazardous waste.
-
After triple-rinsing, deface the original label on the container and remove the cap before placing it in the appropriate recycling or trash receptacle, as per your institution's guidelines.
-
Quantitative Data for Hazardous Waste Management
| Parameter | Guideline | Citation |
| Maximum Accumulation Time | Hazardous waste must be collected within 90 days of the start of accumulation. | |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream can be accumulated. | |
| Secondary Containment Volume | Must be able to hold 110% of the volume of the primary container(s). | |
| Triple-Rinse Solvent Volume | Each rinse should use a solvent amount equal to approximately 5% of the container's volume. |
Experimental Protocols
Triple-Rinse Procedure for Empty Containers:
-
Select a solvent that can effectively dissolve this compound (e.g., acetone, methanol).
-
Add a volume of the solvent equal to about 5% of the container's volume to the empty container.
-
Securely cap the container and swirl to rinse all interior surfaces thoroughly.
-
Pour the rinsate into a designated hazardous waste container.
-
Repeat the rinsing process two more times for a total of three rinses.
-
Allow the empty container to air dry completely in a well-ventilated area.
-
Deface the original label and dispose of the container as non-hazardous waste.
Disposal Workflow for this compound
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Bisphenol AP-d5
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Bisphenol AP-d5. Given that this compound is the deuterated form of Bisphenol AP, safety protocols are based on the known hazards of the parent compound and related bisphenols, which are potential endocrine-disrupting compounds.[1]
Hazard Identification and Personal Protective Equipment (PPE)
Bisphenol AP (BPAP) has been shown to have anti-estrogenic effects and may cause adverse health effects at low doses.[2][3] Therefore, stringent adherence to safety protocols is essential. The following table summarizes the required personal protective equipment when handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield.[1][4] | Protects against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). An impervious lab coat or chemical-resistant clothing. | Prevents skin contact, which can lead to irritation and potential allergic reactions. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended. Use in a well-ventilated area, preferably a chemical fume hood. | Protects against inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
1. Preparation:
-
Ensure the work area is well-ventilated, ideally within a certified chemical fume hood.
-
Assemble all necessary equipment and materials before beginning the experiment.
-
Inspect all PPE for any damage before use.
2. Handling:
-
Avoid direct contact with the chemical.
-
Do not breathe in any dust, fumes, or vapors.
-
Use non-sparking tools to prevent electrostatic charge buildup.
-
Keep containers tightly closed when not in use.
3. Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Thoroughly clean the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
Waste Collection:
-
Collect all waste materials, including unused chemicals, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed containers.
-
Contaminated work clothing should not be allowed out of the workplace.
Disposal Method:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal procedures.
Experimental Workflow and Safety Precautions
The following diagrams illustrate the standard workflow for handling this compound and the logical relationship of key safety precautions.
Caption: A flowchart outlining the key steps for safely handling this compound in a laboratory setting.
Caption: A diagram illustrating the core safety principles to be observed when working with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
